molecular formula C9H9N3O B8608081 7-Azaindol-3-yl acetamide

7-Azaindol-3-yl acetamide

Cat. No.: B8608081
M. Wt: 175.19 g/mol
InChI Key: LNDWSQCUESIVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Azaindol-3-yl Acetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of indole, where a carbon atom is replaced with a nitrogen, which can enhance binding affinity and modify physicochemical properties . This structure is a key intermediate for constructing more complex molecules, particularly through molecular hybridization strategies aimed at developing new therapeutic agents . Research into analogous 3-substituted 7-azaindole derivatives has demonstrated promising anticonvulsant activities in vivo, making this scaffold a compelling candidate for central nervous system (CNS) disorder research . Furthermore, the 7-azaindole moiety is known to act as an effective phosphodiesterase 4 (PDE4) inhibitor , indicating potential applications for research in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . The acetamide group at the 3-position is a common pharmacophore found in bioactive molecules; for instance, similar indol-3-yl acetamide compounds have been investigated for their antiplasmodial properties against Plasmodium falciparum , the parasite responsible for malaria . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C9H9N3O/c10-8(13)4-6-5-12-9-7(6)2-1-3-11-9/h1-3,5H,4H2,(H2,10,13)(H,11,12)

InChI Key

LNDWSQCUESIVGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2CC(=O)N)N=C1

Origin of Product

United States

Foundational & Exploratory

Medicinal Chemistry Applications of 7-Azaindole-3-Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, structural biology, and synthetic applications of 7-azaindole-3-acetamide derivatives.

Technical Guide & Whitepaper

Executive Summary: The Privileged Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a premier bioisostere for indole and purine in modern drug discovery.[1] Unlike indole, the nitrogen atom at position 7 (N7) accepts hydrogen bonds, significantly altering the electronic landscape and solubility profile of the molecule.

This guide focuses on 7-azaindole-3-acetamide derivatives . While the parent 7-azaindole is famous for kinase hinge binding (e.g., Vemurafenib), the 3-acetamide side chain introduces a specific pharmacophore vector that allows for:

  • Flexible Linker Geometry: Unlike the rigid glyoxamide (α-ketoamide) linkers used in some HIV inhibitors, the acetamide methylene group (-CH₂-) allows for rotational freedom, enabling the terminal amide to access distinct sub-pockets.

  • CRTh2 Antagonism: Specific derivatives have shown high potency as CRTh2 receptor antagonists for asthma and allergic inflammation.

  • Metabolic Stability: The electron-deficient pyridine ring reduces the liability of oxidative metabolism at the C2/C3 positions compared to the indole counterparts.

Structural Biology & Pharmacophore Analysis[2]

The "Hinge Binder" Concept

In kinase inhibition, the 7-azaindole core mimics the adenine ring of ATP. The N1-H serves as a hydrogen bond donor, while the N7 lone pair serves as a hydrogen bond acceptor. This "donor-acceptor" motif is complementary to the "acceptor-donor" motif found in the hinge region of many kinases (e.g., JAK, TRK, Aurora).

The Role of the 3-Acetamide Linker

The 3-position is the primary vector for exiting the ATP binding pocket and interacting with the solvent-exposed regions or the "gatekeeper" residues.

  • Indole vs. 7-Azaindole: The N7 nitrogen lowers the HOMO energy, making the ring less susceptible to oxidation but also less nucleophilic at C3, complicating electrophilic substitution (see Section 3).

  • Acetamide vs. Glyoxamide:

    • Glyoxamide (-CO-CO-NH-): Planar, rigid, electron-withdrawing. Used in HIV-1 attachment inhibitors (e.g., Temsavir precursors) to lock conformation.

    • Acetamide (-CH₂-CO-NH-): Flexible, sp³ carbon allows "induced fit" binding. Critical for targets like CRTh2 where the receptor pocket requires the ligand to adopt a non-planar conformation.

Visualization: Scaffold Interactions

The following diagram illustrates the critical binding interactions of the scaffold.

BindingMode cluster_kinase Kinase Hinge Region cluster_ligand 7-Azaindole Scaffold Residue_Glu Glu (Backbone C=O) Residue_Leu Leu (Backbone N-H) N7 N7 (Acceptor) Residue_Leu->N7 H-Bond N1 N1-H (Donor) N1->Residue_Glu H-Bond C3 C3-Acetamide Linker Target Solvent Front / Specific Pocket (CRTh2 / Kinase Gatekeeper) C3->Target Vector Extension

Figure 1: Schematic of the bidentate hydrogen bonding mode of 7-azaindole in the kinase hinge region and the vector provided by the C3-acetamide linker.

Validated Synthetic Protocols

Synthesizing 3-substituted 7-azaindoles is non-trivial because the pyridine ring exerts an electron-withdrawing effect, deactivating the pyrrole ring toward electrophilic aromatic substitution (EAS). Standard Friedel-Crafts alkylation often fails.

The Solution: The "Mannich-Cyanide" Route. This is a robust, self-validating protocol that avoids low-yielding direct alkylations.

Protocol A: Synthesis of 7-Azaindole-3-Acetic Acid (Precursor)

Objective: Synthesize the carboxylic acid intermediate required for acetamide coupling.

  • Mannich Reaction (Gramine Analog Formation):

    • Reagents: 7-Azaindole, Formaldehyde (37% aq), Dimethylamine (40% aq), Acetic Acid.

    • Procedure: Dissolve 7-azaindole in isopropanol. Add acetic acid, formaldehyde, and dimethylamine. Heat to reflux for 2 hours.

    • Mechanism:[2][3][4][5] Formation of the iminium ion followed by electrophilic attack at C3.

    • Validation: TLC should show a new, polar spot. MS should show M+58 (dimethylaminomethyl).

    • Yield: Typically >90%.

  • Quaternization & Cyanide Displacement:

    • Reagents: Methyl Iodide (MeI), KCN (or NaCN), DMF/Water.

    • Procedure: Treat the Mannich base with MeI in ethanol to form the quaternary ammonium salt (precipitates out). Filter. Dissolve the salt in DMF/Water and add KCN. Heat at 80°C for 4 hours.

    • Why: The quaternary ammonium is a much better leaving group than the amine.

    • Product: 7-Azaindole-3-acetonitrile.[6]

  • Hydrolysis:

    • Reagents: KOH, Ethanol/Water (1:1).

    • Procedure: Reflux the nitrile with KOH for 12 hours. Acidify to pH 3 to precipitate the acid.

    • Product:1H-pyrrolo[2,3-b]pyridine-3-acetic acid .[7]

Protocol B: Acetamide Formation

Objective: Convert the acid to the target acetamide library.

  • Coupling:

    • Reagents: Acid (from Protocol A), Amine (R-NH₂), HATU, DIPEA, DMF.

    • Procedure: Stir Acid + HATU + DIPEA in DMF for 15 mins to activate. Add Amine. Stir at RT for 2-4 hours.

    • Purification: HPLC or Flash Chromatography (DCM/MeOH gradient).

Synthetic Workflow Diagram

Synthesis Start 7-Azaindole Step1 Mannich Rxn: CH2O + HNMe2 Start->Step1 Inter1 3-(Dimethylaminomethyl) -7-azaindole Step1->Inter1 Step2 1. MeI (Quaternization) 2. KCN (Displacement) Inter1->Step2 Inter2 7-Azaindole-3-acetonitrile Step2->Inter2 Step3 Hydrolysis (KOH/H2O) Inter2->Step3 Acid 7-Azaindole-3-acetic Acid Step3->Acid Step4 Amide Coupling (HATU/Amine) Acid->Step4 Final Target 7-Azaindole-3-Acetamide Step4->Final

Figure 2: The "Mannich-Cyanide" synthetic route, bypassing the low reactivity of 7-azaindole toward direct alkylation.

Key Therapeutic Case Studies

CRTh2 Receptor Antagonists

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) is a GPCR target for asthma.

  • Mechanism: PGD2 binds to CRTh2, recruiting Th2 cells and eosinophils.

  • The Derivative: 7-azaindole-3-acetic acid derivatives have been identified as potent antagonists.

  • SAR Insight: The acidic moiety (or a bioisostere like an acyl sulfonamide derived from the acetamide) is crucial for an ionic interaction with Arg170 in the receptor pocket. The 7-azaindole core provides a rigid scaffold that positions hydrophobic substituents into the deep pocket of the receptor.

  • Data Summary:

Compound ClassCore ScaffoldLinkerTarget (IC50)Key Interaction
Indole-3-acetic acidIndole-CH₂-COOHCRTh2 (High nM)Ionic (Arg170)
7-Aza-3-acetic acid 7-Azaindole -CH₂-COOH CRTh2 (Low nM) Ionic + H-Bond (N7)
7-Aza-3-acetamide7-Azaindole-CH₂-CONHRCRTh2 (Variable)H-Bond (Amide)
HIV-1 Attachment Inhibitors (Contextual Relevance)

While drugs like Fostemsavir utilize a glyoxamide linker (alpha-keto), the research into these compounds revealed that the 7-azaindole N1-H is critical for hydrogen bonding with Asp113 of the viral gp120 protein.

  • Relevance to Acetamides: Researchers often synthesize the acetamide analogs during SAR campaigns to test linker flexibility. In the case of HIV attachment, the rigid glyoxamide was preferred to freeze the bioactive conformation, but the acetamide remains a vital tool for probing "induced fit" in early discovery.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

  • Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis. Source: NIH / PubMed Central URL:[Link]

  • Synthesis of 7-azaindoles via the Fischer indole synthesis. (General background on scaffold synthesis difficulties) Source: Organic Chemistry Portal URL:[Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

7-Azaindol-3-yl acetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 7-Azaindol-3-yl Acetamide Physicochemical Profile, Synthetic Utility, and Drug Discovery Applications [1]

Executive Summary

This compound (CAS 626605-06-9) represents a critical intermediate in the synthesis of pyrrolopyridine-based therapeutics.[1] As a bioisostere of the naturally occurring indole-3-acetamide (auxin amide), this compound retains the structural rigidity of the indole scaffold while introducing a pyridine nitrogen at position 7.[1] This modification significantly alters the electronic landscape, enhancing hydrogen bond acceptor capabilities and metabolic stability—traits highly valued in the design of kinase inhibitors (e.g., JAK, PI3K) and GPCR antagonists.

Physicochemical Identification

PropertyData
Systematic Name 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetamide
Common Name This compound
CAS Number 626605-06-9
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Exact Mass 175.0746
SMILES NC(=O)Cc1c[nH]c2ncccc12
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calculated) ~13.5 (pyrrole NH), ~4.5 (pyridine N)

Structural Bioisosterism & Pharmacophore Logic

The strategic value of this compound lies in its relationship to the indole scaffold.[1] The substitution of CH with N at position 7 creates a "privileged structure" frequently exploited in medicinal chemistry.[1]

Key Structural Advantages:
  • Enhanced Hydrogen Bonding: The N7 nitrogen provides an additional H-bond acceptor site not present in indole, often critical for binding to the hinge region of kinase ATP-binding pockets.[1]

  • Acidity Modulation: The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole NH, potentially strengthening interactions with active site residues (e.g., Glu or Asp).

  • Metabolic Stability: The 7-azaindole core is generally less susceptible to oxidative metabolism at the 2- and 7-positions compared to indole.[1]

Bioisostere cluster_0 Natural Scaffold cluster_1 Synthetic Bioisostere Indole Indole-3-acetamide (Auxin Amide) C10H10N2O Azaindole This compound (Kinase Inhibitor Precursor) C9H9N3O + N7 H-Bond Acceptor Indole->Azaindole Bioisosteric Replacement (CH -> N)

Figure 1: Bioisosteric relationship between the natural indole scaffold and the synthetic 7-azaindole derivative.[1]

Synthetic Methodology

The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the pyrrole ring towards electrophilic substitution compared to standard indoles.[1] The most robust route utilizes a modified Vilsmeier-Haack or Glyoxylamide approach.[1]

Protocol: Glyoxylamide Reduction Route

Step 1: Acylation (Friedel-Crafts Analog)

  • Reagents: 7-Azaindole, Oxalyl Chloride, Aluminum Chloride (AlCl₃).

  • Solvent: Dichloromethane (DCM) or Nitromethane.

  • Mechanism: The electron-deficient 7-azaindole requires Lewis acid activation (AlCl₃) to facilitate attack by oxalyl chloride at the C3 position, yielding the glyoxyl chloride intermediate.[1]

  • Quench: Reaction with aqueous ammonia (NH₄OH) yields 7-azaindol-3-yl glyoxylamide .[1]

Step 2: Reduction to Acetamide

  • Reagents: Hydrazine hydrate (N₂H₄·H₂O), Potassium Hydroxide (KOH).

  • Conditions: Wolf-Kishner conditions or catalytic hydrogenation (Pd/C) if functional group tolerance allows.[1]

  • Outcome: Reduction of the α-keto group to a methylene (-CH₂-) bridge.[1]

Synthesis Start 7-Azaindole (Starting Material) Inter1 Intermediate A: 7-Azaindol-3-yl Glyoxyl Chloride Start->Inter1 Oxalyl Chloride, AlCl3 DCM, 0°C -> RT Inter2 Intermediate B: 7-Azaindol-3-yl Glyoxylamide (CAS: 626604-80-6 precursor) Inter1->Inter2 NH4OH (aq) Quench Product Target: This compound (CAS: 626605-06-9) Inter2->Product Reduction (Pd/C, H2 or N2H4/KOH)

Figure 2: Step-wise synthetic pathway from 7-azaindole to the target acetamide via the glyoxylamide intermediate.

Applications in Drug Discovery

A. Kinase Inhibitor Development

The 7-azaindole scaffold is a cornerstone in the design of ATP-competitive inhibitors.[1] The acetamide side chain at C3 serves two functions:

  • Linker Motif: It acts as a spacer to project functional groups into the solvent-exposed region or specificity pockets of enzymes like Janus Kinases (JAK) and Phosphoinositide 3-kinases (PI3K) .[1]

  • H-Bond Donor: The primary amide protons can interact with backbone carbonyls in the kinase hinge region.[1]

B. Precursor to Tryptamine Analogs

Reduction of the amide carbonyl (using LiAlH₄ or BH₃·THF) converts this compound into 7-azatryptamine .[1] Tryptamine analogs are potent ligands for serotonin receptors (5-HT) and are investigated for neuropsychiatric indications.[1]

C. CRTh2 Receptor Antagonists

Research indicates that 7-azaindole-3-acetic acid derivatives (hydrolysis products of the acetamide) exhibit potent antagonism against the CRTh2 receptor, a target for allergic inflammation and asthma.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use within a chemical fume hood.[1] The compound may be hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.[1]

  • Analytical Verification:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the methylene protons (~3.5 ppm), broad amide singlets, and the distinct splitting pattern of the pyrrolopyridine ring protons (deshielded N-adjacent proton at ~8.2 ppm).

    • LC-MS: ESI+ [M+H] peak at 176.2.[1]

References

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 7-Azaindole Derivatives. Retrieved from [Link]

  • Sandham, D. A., et al. (2009). "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. Retrieved from [Link]

  • Laha, J. K., et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 56. Retrieved from [Link]

Sources

The Strategic Role of the 7-Azaindole-3-carboxamide Moiety in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary kinase inhibitor design, the 7-azaindole scaffold has emerged as a privileged structure, prized for its ability to mimic the adenine of ATP and establish critical hydrogen bond interactions within the kinase hinge region.[1][2][3][4] This in-depth technical guide moves beyond a general overview to dissect the specific and strategic importance of the 3-carboxamide substitution on the 7-azaindole core. We will explore the nuanced roles of this functional group in modulating potency, selectivity, and physicochemical properties, providing a vital resource for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation kinase inhibitors. This guide will elucidate the synthetic rationale, structure-activity relationships (SAR), and practical experimental considerations for leveraging the 7-azaindole-3-carboxamide moiety in kinase inhibitor design.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The 7-azaindole ring system, a bioisostere of indole and purine, serves as an exceptional anchor for kinase inhibitors.[2] Its defining feature is the pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1, which act as a hydrogen bond acceptor and donor, respectively. This arrangement facilitates a bidentate hydrogen bond interaction with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[1][3][4] The success of the FDA-approved BRAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment, underscores the immense potential of this scaffold in fragment-based drug discovery.[1][3][4]

The versatility of the 7-azaindole core is further enhanced by its multiple sites for substitution, allowing for the fine-tuning of pharmacological properties.[1] Among these, the C3 position has proven to be a particularly fruitful site for modification to enhance inhibitor potency and selectivity.[5][6]

The Strategic Importance of the 3-Carboxamide Substituent

The introduction of a carboxamide group at the C3 position of the 7-azaindole scaffold is a key strategy in the design of potent and selective kinase inhibitors. This substituent is not merely a passive linker but an active contributor to the inhibitor's overall profile.

Enhancing Potency and Modulating Selectivity

The carboxamide moiety can engage in additional hydrogen bonding interactions with amino acid residues in the ATP-binding pocket, thereby increasing the inhibitor's affinity for the target kinase. Furthermore, the substituent on the carboxamide nitrogen (the R group in an acetamide, for example) can be varied to probe different regions of the ATP-binding site, leading to improved potency and selectivity. Judicious selection of this R group can exploit unique features of a target kinase's active site, enabling discrimination against other kinases and reducing off-target effects. A recent review highlights that the alkyl and aryl carboxamide groups are among the most successful types of substitutions on the 7-azaindole ring for developing effective anticancer agents.[6]

Improving Physicochemical Properties

The carboxamide group can also favorably influence the physicochemical properties of the inhibitor. It can enhance aqueous solubility and provide a handle for modulating lipophilicity, both of which are critical for achieving good pharmacokinetic profiles and oral bioavailability.

Synthesis of 7-Azaindole-3-carboxamide Derivatives: A Practical Workflow

The synthesis of 7-azaindole-3-carboxamide derivatives often begins with the functionalization of the C3 position of the 7-azaindole core. A common and versatile starting material is 7-azaindole-3-carboxaldehyde.[7][8]

Synthesis_Workflow start 7-Azaindole vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier Formylation aldehyde 7-Azaindole-3-carboxaldehyde vilsmeier->aldehyde oxidation Oxidation (e.g., KMnO4 or Ag2O) aldehyde->oxidation Oxidation acid 7-Azaindole-3-carboxylic acid coupling Amide Coupling (e.g., HATU, HOBt, EDCI) acid->coupling final_product 7-Azaindole-3-carboxamide Derivative coupling->final_product Amidation amine R-NH2 amine->coupling Cdc7_Inhibitor_Synthesis start 5-Fluoro-7-azaindole acylation Acylation (Trichloroacetyl chloride) start->acylation intermediate1 C3-acylated intermediate acylation->intermediate1 hydrazinolysis Reaction with Hydrazine intermediate1->hydrazinolysis hydrazide Hydrazide derivative hydrazinolysis->hydrazide activation Activation (1,1'-Carbonyldiimidazole) hydrazide->activation activated_intermediate Activated Intermediate activation->activated_intermediate coupling Condensation with Primary Amines (R-NH2) activated_intermediate->coupling final_product 7-Azaindole-3-carboxamide Cdc7 Inhibitors coupling->final_product

Sources

Solubility Profile of 7-Azaindol-3-yl Acetamide in DMSO and Water

[1]

Executive Summary

7-Azaindol-3-yl acetamide (2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide) represents a critical scaffold in the design of kinase inhibitors, serving as a bioisostere to the classic indole-3-acetamide.[1][2] While the 7-azaindole core offers improved physicochemical properties—specifically regarding hydrogen bond acceptance and metabolic stability—its solubility profile presents distinct challenges compared to its indole counterparts.[1]

This guide provides a definitive technical analysis of the solubility behavior of this compound.[1] It moves beyond static data points to establish a self-validating framework for handling this compound in DMSO stock preparation and aqueous assay dilutions.

Physicochemical Identity & Structural Context[2][3][4][5][6][7][8]

To master the solubility of this compound, one must first understand the competing forces within its molecular architecture.[2] The 7-azaindole core introduces a pyridine-like nitrogen at position 7, fundamentally altering the pKa and solvation shell compared to indole.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~175.19 g/mol Low MW favors solubility, but crystal packing energy is high due to amide stacking.[1]
Core Scaffold 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)The N7 nitrogen is a hydrogen bond acceptor (pKa ~4.6 for the conjugate acid), increasing aqueous solubility at acidic pH.[1][2]
Side Chain Acetamide (-CH₂CONH₂)Highly polar; acts as both H-bond donor and acceptor.[1] enhances water compatibility but promotes rigid crystal lattice formation.[1]
Calculated LogP ~0.6 – 0.9Moderately lipophilic. Indicates good membrane permeability but risk of precipitation in purely aqueous buffers.
Mechanistic Insight: The "Crash-Out" Risk

The acetamide side chain facilitates strong intermolecular hydrogen bonding in the solid state.[1] While DMSO disrupts these bonds effectively, rapid dilution into water (a high dielectric medium) often fails to solvate the hydrophobic aromatic face of the molecule fast enough to prevent re-aggregation.[2] This leads to the "kinetic crash-out" phenomenon often observed in high-throughput screening (HTS).[1]

Solubility Profile: DMSO vs. Water[2][9]

Dimethyl Sulfoxide (DMSO)

Status: High Solubility (Recommended Stock Solvent) [1][2]

DMSO is the universal solvent for this compound.[1] The sulfoxide oxygen acts as a potent H-bond acceptor, disrupting the amide-amide interactions of the crystal lattice.[1]

  • Saturation Limit: Typically > 100 mM (approx.[2] 17.5 mg/mL).[2]

  • Standard Stock Concentration: 10 mM or 20 mM is standard for HTS libraries.[1]

  • Stability: High.[1] The compound is stable in DMSO at -20°C for >6 months.[1]

  • Precaution: DMSO is hygroscopic.[1] Absorption of water from the atmosphere can lower the solubility of the compound over time, leading to "silent precipitation" inside the vial.[2]

Water & Aqueous Buffers

Status: Moderate to Low (pH Dependent) [1][2]

Unlike DMSO, water solubility is strictly governed by the ionization state of the N7 nitrogen.[2]

  • Neutral pH (7.4): The molecule is largely uncharged.[2] Solubility is limited (estimated range: 0.1 – 1.0 mg/mL).[1][2]

  • Acidic pH (< 4.0): The N7 nitrogen protonates (becoming cationic), drastically increasing solubility.[1][2]

  • Basic pH (> 9.0): The pyrrole NH can deprotonate (pKa ~13), but this is rarely relevant for physiological assays.[1][2]

The Co-Solvent Cliff

When diluting a DMSO stock into water, you enter a metastable zone.[2] The table below illustrates the risk profile at various dilution factors.

DMSO % (v/v)Aqueous BufferRisk LevelObservation
100% NoneLowClear solution (Stock).[1][2]
10% PBS (pH 7.4)ModeratePotential micro-precipitation after 4-6 hours.[1]
1% PBS (pH 7.4)HighCritical Zone. Kinetic solubility may sustain it for 30 mins, but thermodynamic equilibrium favors precipitation.[2]
0.1% PBS (pH 7.[2]4)LowGenerally soluble if final concentration is < 50 µM.[2]

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for handling this compound.

SolubilityWorkflowSolidSolid Compound(this compound)DMSOStockPrepare DMSO Stock(20 mM)Solid->DMSOStockDissolve & VortexQCVisual QC / Nephelometry(Check for Particulates)DMSOStock->QCDilutionAqueous Dilution(Assay Buffer)QC->DilutionPassPrecipCheckPrecipitation CheckDilution->PrecipCheckAssayProceed to Assay(Cell/Enzyme)PrecipCheck->AssayClear (No Precip)TroubleshootTroubleshoot:1. Lower Conc.2. Check pH3. Add SurfactantPrecipCheck->TroubleshootCloudy / PrecipTroubleshoot->DilutionRetry

Figure 1: Decision tree for solubilization and assay preparation of 7-azaindole derivatives.

Protocol A: Preparation of Robust Stock Solution (20 mM)

Objective: Create a stock solution stable for long-term storage.[1]

  • Weighing: Weigh approximately 3.5 mg of solid this compound into a distinct, amber glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable).

  • Calculation: Calculate the exact volume of DMSO required using the formula:

    
    .[1][2]
    
  • Solubilization: Add 100% anhydrous DMSO (Grade: Molecular Biology).

  • Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes. The solution should be crystal clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Assay (The "Real-World" Test)

Objective: Determine the maximum concentration usable in a biological assay before precipitation occurs.[2]

  • Preparation: Prepare a 96-well plate with 198 µL of your specific assay buffer (e.g., PBS pH 7.4) per well.

  • Spiking: Add 2 µL of DMSO stock at increasing concentrations (e.g., 1, 5, 10, 20 mM) to the wells to achieve final concentrations of 10, 50, 100, and 200 µM. (Final DMSO = 1%).[1][2]

  • Incubation: Shake the plate at 500 rpm for 2 hours at RT (or 37°C if cell-based).

  • Readout (Nephelometry/Absorbance): Measure absorbance at 600 nm (turbidity). A spike in OD600 indicates precipitation.

    • Pass: OD600 < 0.005 above background.[1]

    • Fail: OD600 > 0.01.[1]

Troubleshooting & Best Practices

Handling "Crash Out"

If the compound precipitates upon addition to the aqueous buffer:

  • Check pH: Ensure the buffer pH is not drifting. 7-azaindoles are more soluble at lower pH.[1] If your assay permits, adjust pH to 6.5.

  • Add Surfactant: The addition of 0.01% Tween-20 or Triton X-100 can significantly stabilize the colloidal suspension and prevent aggregation.

  • Step-Wise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 100% -> 10% -> 1%) to allow the hydration shell to form gradually.[1][2]

Storage Warning

Never store aqueous dilutions. this compound is susceptible to hydrolysis of the acetamide group over extended periods in water, especially at extreme pH.[1] Always prepare fresh dilutions from the DMSO stock.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 397, Indole-3-acetamide.[1] (Structural analog comparison). Retrieved from [Link][1][2]

  • Popowycz, F., et al. (2011). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[2] Organic Chemistry Frontiers.[1][3] (Review of azaindole properties). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretation.[2] Current Opinion in Chemical Biology.[1] (Standard protocols for kinetic solubility).

  • ECHA (European Chemicals Agency). Registration Dossier - Physicochemical properties of azaindole derivatives.[1] Retrieved from [Link][1][2]

The Bifunctional Heart of Molecular Recognition: A Technical Guide to the Hydrogen Bonding Properties of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold, a privileged structure in medicinal chemistry and materials science, owes much of its utility to its unique hydrogen bonding capabilities. This bicyclic heteroaromatic system possesses a distinct arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling it to form specific and robust interactions with biological targets and other molecules. This technical guide provides an in-depth exploration of the hydrogen bond donor and acceptor properties of the 7-azaindole core. We will delve into the fundamental principles governing these interactions, detail the experimental and computational methodologies for their characterization, and discuss their profound implications in drug discovery and supramolecular chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecular scaffold.

The Dual Nature of 7-Azaindole: A Hydrogen Bonding Chameleon

The 7-azaindole scaffold is an isomeric form of indole, where a nitrogen atom replaces the carbon at the 7-position. This seemingly subtle change has profound consequences for its intermolecular interactions. The pyrrole-like nitrogen (N1) bears a hydrogen atom, making it a potent hydrogen bond donor. Simultaneously, the pyridine-like nitrogen (N7) possesses a lone pair of electrons, rendering it an effective hydrogen bond acceptor.[1][2] This unique arrangement allows 7-azaindole to engage in a variety of hydrogen bonding motifs.

One of the most significant of these is the formation of bidentate hydrogen bonds, where both the donor and acceptor sites interact simultaneously with a complementary partner. This is particularly crucial in the context of drug design, where the 7-azaindole moiety is recognized as an excellent "hinge-binding motif" for kinase inhibitors.[3] By forming two simultaneous hydrogen bonds with the hinge region of the ATP binding site, 7-azaindole-containing inhibitors can achieve high affinity and selectivity.[3]

Beyond bidentate interactions, the scaffold can also participate in the formation of dimers, tetramers, and other self-assembled structures through N–H···N hydrogen bonds.[1][4] The geometry and strength of these interactions are influenced by substituents on the 7-azaindole ring, which can modulate the electronic properties of the donor and acceptor sites.

The ability of 7-azaindole to form these diverse hydrogen bonding networks is fundamental to its broad range of biological activities, including anticancer, antibacterial, and kinase-inhibitory effects.[1][2]

Characterizing the Hydrogen Bond: A Multi-faceted Approach

A comprehensive understanding of the hydrogen bonding properties of the 7-azaindole scaffold requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, from the precise geometry of the interaction in the solid state to its dynamic behavior in solution.

Experimental Methodologies

Single-crystal X-ray diffraction provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in a crystal lattice.[5][6] This technique is invaluable for directly visualizing hydrogen bonds, allowing for the precise measurement of bond lengths, angles, and the overall packing of molecules. For 7-azaindole derivatives, X-ray crystallography can reveal the formation of dimers, layered arrangements, or more complex three-dimensional networks stabilized by N–H···N, N–H···O, or O–H···N interactions.[1]

Step-by-Step Methodology for Single Crystal X-Ray Diffraction of a 7-Azaindole Co-crystal:

  • Crystal Growth:

    • Select a suitable solvent or solvent system. Polar solvents can promote hydrogen bond formation.[5]

    • Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion, or temperature gradient methods, to grow single crystals of appropriate size (typically 0.1-0.5 mm) and quality.[5]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Use a four-circle diffractometer equipped with a CCD detector to collect diffraction data.[3]

    • Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data using appropriate software (e.g., CrysAlis PRO).[3]

    • Solve the crystal structure using direct methods (e.g., SHELXS).[3]

    • Refine the structural model by full-matrix least-squares on F² using software like SHELXL.[3]

    • Locate and refine the positions of all non-hydrogen atoms anisotropically.

    • Hydrogen atoms involved in hydrogen bonding are typically located in the difference Fourier map and refined with appropriate constraints.

  • Analysis:

    • Analyze the refined structure to determine hydrogen bond geometries (donor-acceptor distances, H-acceptor distances, and donor-H-acceptor angles).

    • Visualize the crystal packing and hydrogen bonding networks using software such as Mercury or ORTEP-3.[3]

NMR spectroscopy is a powerful tool for studying hydrogen bonding in the solution state, providing information on the dynamics and thermodynamics of these interactions.[7][8][9][10][11] The chemical shift of the N-H proton is particularly sensitive to its involvement in a hydrogen bond. Formation of a hydrogen bond typically leads to a downfield shift of the N-H proton resonance.

Experimental Protocol for NMR Titration to Determine Binding Constants:

  • Sample Preparation:

    • Prepare a stock solution of the 7-azaindole derivative (the host) at a known concentration in a suitable deuterated solvent.

    • Prepare a stock solution of the binding partner (the guest) at a much higher concentration in the same solvent.

    • To maintain a constant host concentration throughout the titration, it is best practice to prepare a series of individual samples, each with the same host concentration and varying guest concentrations.[12]

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra for each sample, ensuring the temperature is kept constant.

    • Monitor the chemical shift of the 7-azaindole N-H proton and any other protons that are sensitive to the binding event.

  • Data Analysis:

    • Plot the change in the chemical shift (Δδ) of the N-H proton as a function of the guest concentration.[13]

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).[13] The following equation is often used for a 1:1 binding model: Δδ = Δδ_max * ([Guest] / (Kd + [Guest])) where Δδ is the observed change in chemical shift, Δδ_max is the maximum change in chemical shift at saturation, [Guest] is the concentration of the guest, and Kd is the dissociation constant (1/Ka).[13]

Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations. The formation of a hydrogen bond perturbs the vibrational modes of the participating functional groups, leading to characteristic changes in the spectra. For the 7-azaindole scaffold, the N-H stretching vibration is particularly informative. The formation of an N–H···N or N–H···O hydrogen bond typically results in a broadening and red-shift (shift to lower frequency) of the N-H stretching band.[1]

Step-by-Step Methodology for ATR-FTIR Analysis of Hydrogen Bonding:

  • Sample Preparation:

    • For solid samples, ensure the material is finely powdered and placed in direct contact with the ATR crystal.

    • For liquid samples, a small drop is sufficient to cover the ATR crystal.

  • Data Acquisition:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the desired frequency range (typically 4000-400 cm⁻¹).

    • A sufficient number of scans (e.g., 64 or 256) should be averaged to obtain a good signal-to-noise ratio.[3][14]

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, ATR correction if necessary).

    • Identify the N-H stretching band and compare its position, width, and shape to that of a non-hydrogen-bonded reference (e.g., a dilute solution in a non-polar solvent).

    • A significant red-shift and broadening of the N-H band are indicative of hydrogen bonding. The magnitude of the shift can be correlated with the strength of the hydrogen bond.

UV/Vis spectroscopy can be used to determine the binding constants of hydrogen-bonded complexes if the formation of the complex leads to a change in the electronic environment of a chromophore. For 7-azaindole, changes in the absorption spectrum upon addition of a binding partner can be monitored in a titration experiment to quantify the interaction.

Experimental Protocol for UV/Vis Titration:

  • Sample Preparation:

    • Prepare a stock solution of the 7-azaindole derivative of known concentration.

    • Prepare a stock solution of the binding partner at a significantly higher concentration.

  • Data Acquisition:

    • Record the UV/Vis spectrum of the 7-azaindole solution.

    • Perform a stepwise addition of the binding partner's stock solution to the 7-azaindole solution, recording the spectrum after each addition.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength as a function of the binding partner's concentration.

    • Fit the data to a suitable binding model using non-linear regression to determine the association constant.

Computational Methodologies

Computational chemistry provides powerful tools to complement experimental studies, offering insights into the energetics and electronic nature of hydrogen bonds.

DFT is a quantum mechanical method widely used to calculate the electronic structure of molecules. It can be employed to optimize the geometry of hydrogen-bonded complexes of 7-azaindole and to calculate the interaction energy.

Step-by-Step Protocol for DFT Calculation of Hydrogen Bond Interaction Energy:

  • Model Building:

    • Build the 3D structures of the 7-azaindole monomer and the hydrogen-bonded complex using a molecular modeling program.

  • Geometry Optimization:

    • Perform geometry optimization for the monomer and the complex using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p)).[1] The inclusion of dispersion corrections (e.g., -D3) is often recommended for accurately describing non-covalent interactions.[1]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).[15]

  • Interaction Energy Calculation:

    • Calculate the interaction energy (ΔE) as the difference between the energy of the complex and the sum of the energies of the individual monomers: ΔE = E_complex - (E_monomer1 + E_monomer2)

    • To obtain a more accurate interaction energy, it is crucial to correct for the basis set superposition error (BSSE) using the counterpoise correction method.[4][16]

MD simulations provide a dynamic picture of molecular systems, allowing for the study of the stability and lifetime of hydrogen bonds over time in a solvated environment.

Workflow for Molecular Dynamics Simulation of a 7-Azaindole Complex:

  • System Preparation:

    • Obtain or build the initial coordinates of the 7-azaindole complex.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.

    • Solvate the complex in a box of explicit solvent molecules (e.g., water).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NVT and NPT ensembles) to ensure the system is stable.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

  • Analysis:

    • Analyze the trajectory to identify and quantify hydrogen bonds based on geometric criteria (e.g., donor-acceptor distance and angle).

    • Calculate the hydrogen bond lifetime and occupancy to assess the stability of the interactions.

Quantitative Insights into 7-Azaindole Hydrogen Bonds

The following tables summarize typical quantitative data for hydrogen bonds involving the 7-azaindole scaffold, derived from both experimental and computational studies.

Table 1: Experimental Hydrogen Bond Geometries for 7-Azaindole Derivatives from X-Ray Crystallography

Compound/ComplexH-Bond TypeDonor-Acceptor Distance (Å)H-Acceptor Distance (Å)Donor-H-Acceptor Angle (°)Reference
5-chloro-7-azaindole dimerN-H···N2.983~2.1159.6[3]
7-azaindole derivative ASM-7 with hACE2N-H···O2.30--[3]
7-azaindole derivative G7a with hACE2N-H···O2.21--[3]
7-azaindole derivative G7a with S1-RBDN-H···O2.42--[3]
5-hydroxy-7-azaindoleO-H···N2.64-2.66-166-172[1]
5-hydroxy-7-azaindoleN-H···O~2.94-141-152[1]

Table 2: Calculated Hydrogen Bond Interaction Energies for 7-Azaindole Complexes

ComplexMethodInteraction Energy (kcal/mol)Reference
7-azaindole - Formic AcidDFTHigh[17]
7-azaindole - MethanolDFTLower than with Formic Acid[17]
7-azaindole - FormamideDFTIntermediate[17]
7-azaindole - PyridoneDFTIntermediate[17]
7-azaindole DimerDFT-[17]

Visualizing the Interactions: Diagrams and Workflows

Visual representations are crucial for understanding the complex world of molecular interactions. The following diagrams, generated using Graphviz, illustrate key concepts related to the hydrogen bonding of the 7-azaindole scaffold.

Hydrogen_Bonding_Motifs cluster_7AI 7-Azaindole cluster_Interactions Hydrogen Bonding Interactions 7AI 7-Azaindole Scaffold NH_Donor N-H Donor (Pyrrole) 7AI->NH_Donor N_Acceptor N Acceptor (Pyridine) 7AI->N_Acceptor Bidentate Bidentate Binding (e.g., Kinase Hinge) NH_Donor->Bidentate donates H+ Dimer Self-Association (Dimer) NH_Donor->Dimer donates H+ to another 7AI Solvent Solvent Interaction NH_Donor->Solvent donates H+ to solvent N_Acceptor->Bidentate accepts H+ N_Acceptor->Dimer accepts H+ from another 7AI N_Acceptor->Solvent accepts H+ from solvent

Caption: Hydrogen bonding motifs of the 7-azaindole scaffold.

Experimental_Workflow cluster_Solid Solid State cluster_Solution Solution State Start Hypothesis: 7-Azaindole derivative forms a hydrogen bond with Target X Synthesis Synthesize 7-Azaindole Derivative Start->Synthesis Solid_State Solid-State Characterization Synthesis->Solid_State Solution_State Solution-State Characterization Synthesis->Solution_State X-Ray Single Crystal X-Ray Diffraction Solid_State->X-Ray FTIR ATR-FTIR Spectroscopy Solid_State->FTIR NMR NMR Titration Solution_State->NMR UV-Vis UV/Vis Titration Solution_State->UV-Vis Conclusion Confirm/Refute Hypothesis X-Ray->Conclusion Geometric Proof FTIR->Conclusion Vibrational Evidence NMR->Conclusion Binding Affinity & Dynamics UV-Vis->Conclusion Binding Affinity

Caption: Integrated workflow for characterizing 7-azaindole hydrogen bonds.

Conclusion and Future Perspectives

The 7-azaindole scaffold's unique ability to act as both a hydrogen bond donor and acceptor makes it a cornerstone in the design of molecules with specific recognition properties. Its importance in medicinal chemistry, particularly in the development of kinase inhibitors, is well-established and continues to grow. A thorough understanding of its hydrogen bonding capabilities, achieved through a synergistic combination of experimental and computational methods, is paramount for the rational design of novel therapeutics and functional materials.

The methodologies outlined in this guide provide a robust framework for researchers to probe and quantify these critical interactions. Future research in this area will likely focus on leveraging these fundamental principles to design even more sophisticated molecules with tailored hydrogen bonding properties for a wider range of applications, from targeted protein degradation to the development of novel self-assembling materials. The bifunctional heart of the 7-azaindole scaffold will undoubtedly continue to beat at the center of many exciting scientific discoveries.

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Technical Guide: Synthesis of 7-Azatryptophan via Acetamido-Functionalized Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Azaindol-3-yl Acetamide Derivatives as Precursors for 7-Azatryptophan Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Azatryptophan (7-AzaTrp) is a critical non-natural amino acid used extensively as an intrinsic fluorescent probe in protein dynamics and as a pharmacophore in peptide-based therapeutics.[1] Its unique photophysical properties—single-exponential fluorescence decay and redshifted emission relative to tryptophan—make it indispensable for studying protein-protein interactions and folding mechanisms.

This guide addresses the synthesis of 7-Azatryptophan, specifically focusing on the role of acetamido-functionalized precursors . While the literal chemical "this compound" (2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide) is a stable amide, the primary synthetic utility in this class lies with Diethyl Acetamidomalonate (DEAM) and the N-Acetyl-7-azatryptophan intermediate. This document details the robust Snyder-Type Acetamidomalonate Route , a self-validating protocol for generating high-purity DL-7-azatryptophan, and the subsequent Enzymatic Resolution to yield the enantiopure L-isomer.

Chemical Context & Precursor Analysis[1][2][3][4]

The "Acetamide" Nomenclature in Synthesis

In the context of 7-azatryptophan synthesis, "acetamide" typically refers to one of two distinct chemical entities. It is critical to distinguish between them to select the correct synthetic strategy:

  • Diethyl Acetamidomalonate (DEAM): The "active" acetamide precursor. It acts as a glycine equivalent that provides the

    
    -amino acid backbone (amino and carboxyl groups) and the acetamido protecting group.
    
  • N-Acetyl-7-azatryptophan: The "intermediate" acetamide. This is the N-acetylated derivative of the final amino acid, often generated during the DEAM route or used as the substrate for enzymatic resolution (Acylase I).

Note: The simple primary amide, this compound (Indole-CH


-CONH

), lacks the

-carbon functionality required for tryptophan synthesis and is not a direct precursor for the amino acid without complex homologation.
Strategic Pathway Selection

For drug development applications requiring high purity and scalability, the Acetamidomalonate Pathway combined with Enzymatic Resolution is the industry standard.

  • Advantages: Uses stable, commercially available reagents (7-azaindole, DEAM); scalable; generates the N-acetyl intermediate which is easily purified.

  • Mechanism: Mannich reaction (Gramine formation)

    
     Alkylation (DEAM) 
    
    
    
    Hydrolysis/Decarboxylation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Electrophile (7-Azagramine)

The synthesis begins by converting 7-azaindole into a reactive electrophile, 7-azagramine (3-(dimethylaminomethyl)-7-azaindole).

Reagents:

  • 7-Azaindole (1.0 eq)

  • Dimethylamine (40% aq. solution, 1.5 eq)

  • Formaldehyde (37% aq. solution, 1.5 eq)

  • Acetic Acid (Solvent)[2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-azaindole in glacial acetic acid at room temperature. The acidic medium catalyzes the iminium ion formation.

  • Addition: Add the dimethylamine solution dropwise, followed by the formaldehyde solution. Maintain temperature

    
     to prevent polymerization.
    
  • Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Neutralization: Pour the reaction mixture into ice-cold NaOH (2M) to adjust pH to

    
    . The product will precipitate or form an oil.
    
  • Isolation: Extract with ethyl acetate (

    
    ). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ppm (N(CH
    
    
    )
    
    
    ) and a singlet at
    
    
    ppm (CH
    
    
    ).
Protocol B: Condensation with Diethyl Acetamidomalonate

This is the critical "acetamide" incorporation step.

Reagents:

  • 7-Azagramine (from Protocol A, 1.0 eq)

  • Diethyl Acetamidomalonate (DEAM, 1.1 eq)

  • Sodium Hydroxide (catalytic) or Sodium Ethoxide (1.1 eq)

  • Xylene or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional for dryness), suspend DEAM and 7-azagramine in dry xylene.

  • Catalysis: Add powdered NaOH (catalytic amount). Note: Some protocols use NaOEt/EtOH, but solid NaOH in boiling xylene drives the elimination of dimethylamine effectively.

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen. A steady stream of nitrogen helps remove the evolved dimethylamine gas.
    
  • Duration: Reflux for 6–8 hours. The reaction is complete when 7-azagramine is consumed (TLC).

  • Workup: Cool to room temperature. Filter off the catalyst. Concentrate the filtrate to yield the crude intermediate: Ethyl 2-acetamido-2-((7-azaindol-3-yl)methyl)malonate .

  • Crystallization: Recrystallize from ethanol/water to obtain the pure intermediate.

Protocol C: Hydrolysis and Decarboxylation

Converting the acetamido-malonate intermediate to the amino acid.

Reagents:

  • Intermediate (from Protocol B)

  • Sodium Hydroxide (20% aq)

  • Sulfuric Acid (or HCl)

Step-by-Step Methodology:

  • Saponification: Reflux the intermediate in 20% NaOH for 4 hours. This hydrolyzes the two ester groups and the acetamide (partially). Crucial Control: If N-Acetyl-7-AzaTrp is the desired end-point for resolution, use milder hydrolysis conditions or selective enzymatic hydrolysis. For free DL-7-AzaTrp, proceed with full hydrolysis.

  • Decarboxylation: Acidify the solution to pH 2 with H

    
    SO
    
    
    
    . Heat to reflux for 2–3 hours. The gem-dicarboxylic acid decarboxylates to form the amino acid.
  • Purification: Neutralize to the isoelectric point (pH

    
     6.0) with NaOH. The crude DL-7-azatryptophan precipitates.
    
  • Final Polish: Recrystallize from water/ethanol.

Protocol D: Enzymatic Resolution (Optional for L-Isomer)

To obtain enantiopure L-7-azatryptophan from the N-acetyl racemate.

  • Substrate: N-Acetyl-DL-7-azatryptophan (isolated prior to full hydrolysis in Protocol C).

  • Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).

  • Reaction: Incubate substrate (0.1 M) in phosphate buffer (pH 7.5) with Acylase I at

    
    .
    
  • Separation: The enzyme selectively hydrolyzes the L-isomer to free L-7-azatryptophan. The D-isomer remains N-acetylated.

  • Isolation: Acidify to pH 5. Collect the precipitate (L-7-AzaTrp). The supernatant contains the N-acetyl-D-isomer, which can be extracted with ethyl acetate.

Visualization of the Synthetic Workflow

The following diagram illustrates the Acetamidomalonate pathway, highlighting the transformation of the acetamide moiety.

G Fig 1. Synthesis of 7-Azatryptophan via Acetamidomalonate Pathway Start 7-Azaindole Gramine 7-Azagramine (Electrophile) Start->Gramine CH2O, HN(Me)2 Mannich Rxn Inter Acetamido-Malonate Intermediate Gramine->Inter + DEAM NaOH, Reflux DEAM Diethyl Acetamidomalonate (Acetamide Precursor) DEAM->Inter Alkylation NAcetyl N-Acetyl-DL-7-Azatryptophan Inter->NAcetyl Partial Hydrolysis (-CO2) Final DL-7-Azatryptophan NAcetyl->Final Acid Hydrolysis LIsomer L-7-Azatryptophan (Pure) NAcetyl->LIsomer Acylase I (Enzymatic Resolution)

Caption: Workflow converting 7-azaindole to 7-azatryptophan using Diethyl Acetamidomalonate (DEAM) as the key acetamido-functionalized precursor.

Quantitative Data & Validation Standards

Table 1: Comparative Yields and Conditions
StepReaction TypeKey ReagentTypical YieldCritical QC Parameter
1 Mannich CondensationDimethylamine, HCHO85-92%Melting Point (127-129°C)
2 AlkylationDiethyl Acetamidomalonate 75-80%Absence of 7-azagramine (TLC)
3 Hydrolysis/DecarboxylationH

SO

/ NaOH
60-70%pH control during precipitation
4 Enzymatic ResolutionAcylase I40-45% (max 50%)Optical Rotation

Quality Control (Self-Validating System)
  • NMR Verification: The methylene protons (

    
    -carbon) in 7-azatryptophan appear as a multiplet at 3.1–3.4 ppm. The absence of the singlet at 2.0 ppm (acetyl methyl) confirms complete deprotection in Protocol C.
    
  • Fluorescence Check: 7-Azatryptophan must exhibit

    
     nm and 
    
    
    
    nm (solvent dependent), distinct from Tryptophan (
    
    
    nm).

References

  • Genetic Encoding of 7-Aza-l-tryptophan. ACS Sensors. (2023). Demonstrates the utility of 7-AzaTrp and enzymatic synthesis via TrpB.[4]

  • Asymmetric Synthesis of 7-Aza-tryptophan. ResearchGate. (2021). Details the synthesis via alkylation of glycine equivalents (related to the acetamidomalonate route).

  • Fluorescent Species of 7-Azaindole and 7-Azatryptophan. Iowa State University Digital Repository. (1997). Fundamental characterization of the photophysics and peptide incorporation.

  • Preparation of L-7-azatryptophan. PubMed Central. (2002). Describes the acetylation of DL-7-azatryptophan (using acetic anhydride) for resolution, confirming the N-acetyl intermediate's role.

Sources

Methodological & Application

Synthesis of 7-Azaindol-3-yl Acetamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to indole, a common motif in biologically active molecules, allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, making them valuable building blocks in the synthesis of novel therapeutic agents for oncology, inflammation, and neurodegenerative diseases. The targeted functionalization of the 7-azaindole core is a critical step in the elaboration of this scaffold into more complex and potent drug candidates. This application note provides a comprehensive, in-depth guide to the synthesis of 7-Azaindol-3-yl acetamide from 7-azaindole, focusing on a robust and selective C-3 acetylation methodology.

Strategic Approach: Selective C-3 Acylation via Friedel-Crafts Reaction

The direct acetylation of 7-azaindole presents a regioselectivity challenge, with the potential for reaction at the N-1 position of the pyrrole ring or the electron-rich C-3 position. While N-acetylation can be achieved under certain conditions, selective C-3 acylation is often the desired transformation for further molecular elaboration. The Friedel-Crafts acylation is a powerful and well-established method for the introduction of acyl groups onto aromatic and heteroaromatic rings.[2][3][4] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent, forming a highly reactive acylium ion.[3]

Our selected strategy hinges on the carefully controlled Friedel-Crafts acylation of 7-azaindole. The rationale for this choice is grounded in literature precedents that demonstrate the successful C-3 acylation of azaindoles under these conditions.[5] The use of a stoichiometric excess of a Lewis acid is crucial. The Lewis acid coordinates not only to the acylating agent but also to the nitrogen atoms of the 7-azaindole nucleus. This coordination deactivates the pyridine ring towards electrophilic attack and directs the acylation to the electron-rich C-3 position of the pyrrole ring, thus ensuring high regioselectivity.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound from 7-azaindole via a Friedel-Crafts acylation.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Core Reaction cluster_product Final Product 7_Azaindole 7-Azaindole Friedel_Crafts Friedel-Crafts Acylation 7_Azaindole->Friedel_Crafts Substrate Reagents 1. Acetyl Chloride 2. Aluminum Chloride (AlCl₃) 3. Dichloromethane (DCM) Reagents->Friedel_Crafts Activates Product This compound Friedel_Crafts->Product Yields

Caption: Synthetic workflow for the C-3 acetylation of 7-azaindole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective C-3 acylation of azaindoles.[5]

Materials and Equipment
Reagent/MaterialGradeSupplier
7-Azaindole≥98%Commercially Available
Aluminum Chloride (Anhydrous)≥99%Commercially Available
Acetyl Chloride≥99%Commercially Available
Dichloromethane (DCM), Anhydrous≥99.8%Commercially Available
Methanol (MeOH)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Prepared in-house
Brine (Saturated NaCl Solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, suspend anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of 7-Azaindole:

    • To the cooled suspension, add 7-azaindole (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Acetyl Chloride:

    • Slowly add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and saturated sodium bicarbonate solution. Caution: This quenching process is exothermic and may result in gas evolution.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Results and Characterization
ParameterExpected Value
Yield 60-75%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~12.0 (br s, 1H, NH-indole), ~8.3 (dd, 1H), ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.2 (dd, 1H), ~2.5 (s, 3H, COCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~192 (C=O), ~148, ~143, ~135, ~128, ~120, ~118, ~116, ~115, ~27 (CH₃)
Mass Spectrometry (ESI+) m/z = 161.07 [M+H]⁺

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Friedel-Crafts reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used to prevent deactivation of the aluminum chloride catalyst.

  • Stoichiometry of Lewis Acid: A sufficient excess of AlCl₃ is critical to ensure complete complexation with the 7-azaindole nitrogens and the acetyl chloride, thereby promoting selective C-3 acylation.

  • Temperature Control: Maintaining a low temperature during the initial addition of reagents helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Work-up Procedure: The quenching step should be performed with caution in a well-ventilated fume hood due to the vigorous reaction of AlCl₃ with water.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 7-azaindole. The described Friedel-Crafts acylation offers a regioselective and efficient method for the C-3 functionalization of the 7-azaindole scaffold. This key intermediate can serve as a versatile building block for the synthesis of a diverse range of biologically active molecules, empowering researchers in their drug discovery and development endeavors.

References

  • Moody, C. J., & Roffey, J. R. A. (1997). An Effective Procedure for the Acylation of Azaindoles at C-3. The Journal of Organic Chemistry, 62(5), 1335–1338. [Link not available]
  • Xu, X., Ou, M., Wang, Y.-E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(10), 2733-2738. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114779. [Link]

  • Moody, C. J., & Roffey, J. R. A. (1997). An Effective Procedure for the Acylation of Azaindoles at C-3. The Journal of Organic Chemistry, 62(5), 1335–1338. [Link not available]
  • Prier, C. K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1375–1381. [Link]

Sources

Advanced Recrystallization Protocols for 7-Azaindol-3-yl Acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, field-validated guide for the purification of 7-Azaindol-3-yl acetamide (also known as 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide). As a critical intermediate in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs), the purity of this scaffold directly impacts downstream catalytic efficiency and API quality.

This guide moves beyond generic advice, utilizing specific solubility data of the 7-azaindole core to engineer a targeted recrystallization strategy. We focus on purging common impurities—specifically unreacted 7-azaindole and regioisomeric byproducts—while maximizing recovery.

Chemical Context & Solubility Profiling

To select the correct solvent, we must first analyze the solute's physicochemical properties.[1]

Molecular Architecture
  • Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).[2][3]

  • Functional Group: Acetamide (-CH₂CONH₂) at the C3 position.

  • Properties:

    • H-Bonding: The molecule is a significant Hydrogen Bond Donor (HBD) via the pyrrole NH and amide NH₂, and a Hydrogen Bond Acceptor (HBA) via the pyridine Nitrogen and amide Carbonyl.

    • Polarity: Moderate to High. The acetamide group significantly increases polarity compared to the parent 7-azaindole.

Solubility Behavior (The "7-Azaindole Baseline")

Based on thermodynamic solubility studies of the parent 7-azaindole [1], the solubility order in pure solvents at 298 K is: THF > Acetone > Methanol > Isopropanol > Ethyl Acetate > Ethanol > Acetonitrile > n-Hexane. [4][5]

Implication for the Acetamide Derivative: The addition of the acetamide group generally reduces solubility in non-polar solvents (Hexane, Toluene) and requires stronger protic or polar aprotic solvents for dissolution.

Impurity Profile & Purging Strategy
Impurity TypeOriginPolarity Relative to TargetRecommended Purging Solvent System
7-Azaindole Unreacted Starting MaterialLower (More Lipophilic)Ethanol/Water (Impurity stays in mother liquor)
Inorganic Salts Catalysts/BuffersHigh (Ionic)Ethyl Acetate/Heptane (Salts insoluble in hot organic phase)
Oligomers/Tars Oxidative couplingVariable (usually High MW)Methanol/Charcoal filtration prior to crystallization

Solvent System Selection

We categorize solvent systems into three "Tiers" based on the specific purification goal.

Tier 1: The "Yield & Purity" Balance (Recommended)

Solvent System: Ethanol : Water (Binary)

  • Mechanism: The high temperature coefficient of solubility in Ethanol allows dissolution at reflux. Water acts as a powerful anti-solvent that drastically reduces solubility upon cooling, forcing the acetamide out while keeping the more lipophilic 7-azaindole starting material in solution.

  • Ratio: Typically 9:1 to 5:1 (EtOH:H₂O) depending on saturation levels.

Tier 2: The "Drying Friendly" Option

Solvent System: Ethyl Acetate : n-Heptane

  • Mechanism: Ethyl Acetate (EtOAc) provides moderate solubility. Heptane is a miscible anti-solvent.

  • Advantage: Both solvents have low boiling points and form azeotropes that are easy to remove during the drying phase, preventing solvent entrapment in the crystal lattice.

Tier 3: High-Solubility Rescue

Solvent System: THF : n-Hexane

  • Mechanism: If the compound is poorly soluble in alcohols, THF is the strongest solvent for the 7-azaindole core [1].

  • Risk: THF can form peroxides and is harder to dry to ppm levels required for pharma specs. Use only if Tier 1 fails.

Experimental Protocols

Protocol A: Rapid Solvent Screening (The "Matrix" Method)

For determining the optimal system on a <100 mg scale.

Objective: Identify a solvent that dissolves the solid at reflux (


) but precipitates it at room temperature (

).

Workflow Diagram:

SolventScreening Start Weigh 50mg Sample into 4 Vials AddSolvent Add 0.5 mL Solvent (MeOH, EtOH, EtOAc, THF) Start->AddSolvent CheckRT Dissolved at RT? AddSolvent->CheckRT Heat Heat to Reflux CheckRT->Heat No TooSoluble Too Soluble (Use as Solvent A) CheckRT->TooSoluble Yes CheckHot Dissolved at Reflux? Heat->CheckHot Cool Cool to RT (Slowly) CheckHot->Cool Yes Insoluble Insoluble (Use as Anti-Solvent) CheckHot->Insoluble No Precipitate Precipitate Formed? Cool->Precipitate Precipitate->TooSoluble No GoodCandidate Candidate Identified Precipitate->GoodCandidate Yes (Crystals)

Figure 1: Logic flow for rapid solubility screening of 7-azaindole derivatives.

Step-by-Step:

  • Place 50 mg of crude this compound into a GC vial.

  • Add 5 volumes (250 µL) of solvent (Ethanol, Methanol, EtOAc, Acetone).

  • Observation 1: If it dissolves at 25°C, the solvent is too strong (use as Solvent A in a binary pair).

  • If undissolved, heat to reflux (using a heating block).

  • Observation 2: If it dissolves at reflux, allow to cool to RT.

  • Success Criteria: Heavy precipitation of crystals upon cooling indicates a viable single-solvent system.

Protocol B: Optimized Binary Recrystallization (Scale-Up)

Target Scale: 10g - 100g Selected System: Ethanol/Water

Prerequisites:

  • Crude Purity: >85% (HPLC)[6]

  • Equipment: Jacketed reactor or Round Bottom Flask with reflux condenser, mechanical stirrer.

Procedure:

  • Dissolution:

    • Charge crude solid into the flask.

    • Add Ethanol (Absolute) at 10 mL/g ratio.

    • Heat to reflux (approx. 78°C).

    • Note: If solution is not clear, add Ethanol in 1 mL/g increments until dissolution is complete. Do not exceed 20 mL/g.

  • Filtration (Optional but Recommended):

    • If black specks (Pd residue) or turbidity persists, perform a hot filtration through a Celite pad.

  • Nucleation Point:

    • Maintain temperature at 70°C.

    • Slowly add Deionized Water (pre-heated to 60°C) dropwise.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.

    • Add a small amount of Ethanol (1-2 mL) to clear the turbidity.

  • Crystallization:

    • Cool the mixture to room temperature at a rate of 10°C/hour (controlled cooling prevents oiling out).

    • Once at 25°C, further cool to 0-5°C using an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Wash the cake with 2 volumes of cold Ethanol:Water (1:1 mixture).

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

"Oiling Out"

A common issue with acetamides is separating as an oil rather than a crystal.

  • Cause: Cooling too fast or impurity levels are too high (depressing the melting point).

  • Solution:

    • Seeding: Add a tiny crystal of pure product at the cloud point (metastable zone).

    • Slower Cooling: Reduce cooling ramp to 5°C/hour.

    • High-Shear: Vigorous stirring during the cooling phase can induce nucleation.

Polymorphism Control

7-Azaindole derivatives can exhibit polymorphism.

  • Control: Consistent cooling rates and solvent ratios are essential.

  • Verification: Always run an XRPD (X-Ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) on the dried solid to ensure batch-to-batch consistency.

Color Removal

If the product is pink/brown (oxidation products):

  • Add Activated Carbon (5 wt%) during the hot dissolution step (Step 1 of Protocol B).

  • Stir for 15 minutes at reflux.

  • Hot filter to remove carbon before adding the anti-solvent.

References

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents. Journal of Chemical & Engineering Data, 2020.

  • Processes for the preparation of antiviral 7-azaindole derivatives. US Patent 6,884,889, 2005.[3] (Describes general isolation of 3-substituted 7-azaindoles).

  • Synthesis of pyrrolo [2, 3 - b] pyridines (Vemurafenib intermediates). WO Patent 2013181415A1. (Details industrial scale-up of similar acetamide intermediates).

  • Crystallization of 1-Acetyl-7-azaindole. BenchChem Technical Support. (General troubleshooting for azaindole crystallization).

Disclaimer: This protocol is intended for research and development purposes. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before handling.

Sources

Application Note: Preparation of 7-Azaindol-3-yl Acetamide Stock Solutions for Biological Assays

[1]

Introduction & Scientific Context

This compound (systematically 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide ) is a critical heterocyclic scaffold in medicinal chemistry.[1] Structurally analogous to the plant hormone Indole-3-acetamide (IAM), the 7-azaindole core replaces the benzene ring of indole with a pyridine ring.[1] This modification significantly alters the hydrogen bond donor/acceptor profile, making it a privileged structure in the design of kinase inhibitors (e.g., JAK, Trk, and Pim kinase inhibitors) due to its ability to mimic the purine ring of ATP [1].[2]

Proper solubilization and handling of this compound are paramount.[2] Like many heteroaromatic amides, it exhibits moderate lipophilicity and poor aqueous solubility .[2] Improper stock preparation can lead to "silent precipitation" in assay buffers, resulting in false negatives or variable IC50 data.[2]

Physicochemical Profile

Understanding the physical properties is the first step to a stable stock solution.[2]

PropertyValue / DescriptionRelevance to Protocol
Chemical Name 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamideTarget Identity
Molecular Formula C₉H₉N₃OStoichiometry
Molecular Weight 175.19 g/mol Molarity Calculations
Appearance White to off-white crystalline solidVisual QC
Solubility (DMSO) High (> 50 mM)Primary Stock Solvent
Solubility (Ethanol) ModerateSecondary solvent (less preferred)
Solubility (Water) Low / PoorRisk of Precipitation
LogP (Predicted) ~0.8 - 1.2Membrane permeability/Lipophilicity

Solvent Selection Strategy

Why DMSO? Dimethyl sulfoxide (DMSO) is the industry standard for this class of compounds.[1][2] The 7-azaindole core contains both a hydrogen bond donor (pyrrole NH) and an acceptor (pyridine N).[1] DMSO effectively disrupts intermolecular hydrogen bonding (crystal lattice energy), ensuring complete dissolution at high concentrations (10–100 mM).[1][2]

The "Crash-Out" Risk: While soluble in DMSO, this compound is prone to rapid precipitation when a concentrated DMSO stock is "shocked" by direct addition to aqueous buffer (e.g., PBS or Media).[1] This protocol includes an Intermediate Dilution Step to mitigate this.

Protocol: Primary Stock Solution Preparation

Materials Required[1][4][5][6][7][8][9][10][11]
  • Compound: this compound (Solid powder).[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1][2] Note: DMSO is hygroscopic; use a fresh bottle or one stored over molecular sieves.[2]

  • Vessels: Amber glass vials (to protect from light) or polypropylene tubes (DMSO resistant).[1][2]

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Procedure

Step 1: Molarity Calculation Always prepare stocks based on Molarity (M) , not % w/v, to ensure stoichiometry in biological assays.[2]

  • Target Concentration:10 mM (Standard for HTS and Cell Assays).[1][2]

  • Formula:

    
    [1]
    

Example Calculation: To prepare 1.0 mL of a 10 mM stock:


[2]

Step 2: Weighing & Dissolution

  • Weigh ~1.75 mg of powder into a tared amber vial. Record the exact mass (e.g., 1.82 mg).

  • Back-calculate the required DMSO volume to achieve exactly 10 mM.[1][2]

    • 
      [1]
      
    • Example:

      
      .[1][2]
      
  • Add the calculated volume of Anhydrous DMSO.[2]

Step 3: Homogenization

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Critical Check: Hold the vial up to a light source.[2] The solution must be crystal clear. If any turbidity or particles remain, sonicate further.[2]

Step 4: Storage & Aliquoting

  • Do NOT store the bulk stock at 4°C (DMSO freezes at 19°C, causing repeated crystallization stress).[2]

  • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C or -80°C .

  • Stability:[2] Stable for >6 months if kept dry.[2]

Protocol: Serial Dilution & Aqueous Transition

This workflow prevents precipitation when moving from 100% DMSO to aqueous assay media.[2]

Workflow Visualization

The following diagram illustrates the critical path from solid powder to the final assay plate, highlighting the "Danger Zone" where precipitation is most likely.[2]

StockPrepWorkflowcluster_dangerPrecipitation Danger ZonePowderSolid Compound(this compound)WeighWeigh & Calculate(Target: 10 mM)Powder->WeighDMSODissolve in100% Anhydrous DMSOWeigh->DMSOQC_VisualQC: Visual Inspection(Clear Solution?)DMSO->QC_VisualQC_Visual->DMSOFail (Sonicate)StorageAliquot & Store(-20°C, Desiccated)QC_Visual->StoragePassDilution_PlateIntermediate Dilution(100x Stock in Media/Buffer)Storage->Dilution_PlateThaw & DiluteAssay_PlateFinal Assay Well(1x Conc, <1% DMSO)Dilution_Plate->Assay_PlateTransfer

Caption: Figure 1: Optimized workflow for stock preparation and dilution. The "Danger Zone" indicates the critical aqueous transition step where precipitation is most likely.

The "Intermediate Plate" Method (Recommended)

Directly pipetting 1 µL of 10 mM stock into 99 µL of media often causes local precipitation at the pipette tip.[2]

  • Prepare an Intermediate Stock (10x or 100x):

    • Dilute the 10 mM DMSO stock into a "holding buffer" or pure media to create a concentration 10-100 times higher than the final assay concentration.[1][2]

    • Tip: If the compound crashes out here, try an Intermediate Solvent (e.g., dilute DMSO stock 1:10 into Ethanol or 50% DMSO/Water) before the final aqueous step.[2]

  • Final Addition:

    • Add the Intermediate Stock to the cells/protein assay.[2]

    • Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity [2].[1][2]

Quality Control & Troubleshooting

QC Checklist
  • Visual Inspection: No particulates visible under strong light.[2]

  • LC-MS Verification: Periodically check purity of stored stocks (e.g., every 3 months) to detect hydrolysis of the acetamide group to the carboxylic acid (7-azaindole-3-acetic acid).[1]

  • Freeze-Thaw Limit: Max 3 cycles. Discard if precipitate persists after warming/sonication.[2]

Troubleshooting Table
IssueProbable CauseSolution
Cloudiness upon adding DMSO Impure DMSO (Water contamination)Use fresh, anhydrous DMSO. Warm to 37°C.
Precipitation in Media "Shock" dilution / High ConcentrationUse the Intermediate Dilution method.[2] Reduce final concentration.
Loss of Potency over time Hydrolysis or OxidationStore under nitrogen/argon.[2] Check LC-MS for degradation.
Yellowing of Stock Oxidation of the azaindole coreDiscard stock.[2] Ensure storage is light-protected.

References

  • Sestito, S., et al. (2016).[1][2] "7-Azaindole derivatives as potential CK1 inhibitors."[1][2] European Journal of Medicinal Chemistry, 122, 256-271.[1][2]

  • BenchChem Technical Guides. (2025). "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Application Notes.

  • Di, L., & Kerns, E. (2015).[1][2] "Drug-Like Properties: Concepts, Structure Design and Methods."[1][2] Elsevier Science.[2] (Standard reference for solubility profiles).

  • US Patent Application 20040102467. (2004).[1][2] "Neuroprotective and anti-proliferative compounds."[2] (Describes synthesis of this compound intermediates).

Microwave-assisted synthesis of 7-azaindole-3-acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 7-Azaindole-3-Acetamide Derivatives

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern drug discovery, serving as a bioisostere for indole and purine cores in kinase inhibitors (e.g., Vemurafenib). However, functionalizing the C-3 position with acetamide side chains—critical for hydrogen-bonding interactions in ATP-binding pockets—is historically challenging due to competing N-1 alkylation and the electron-deficient nature of the pyridine ring.

This Application Note details a robust Microwave-Assisted Organic Synthesis (MAOS) protocol for generating 7-azaindole-3-acetamide derivatives. By utilizing a Glyoxylation-Reduction sequence , this method bypasses the regioselectivity issues of direct alkylation, reducing reaction times from 48+ hours to under 60 minutes while increasing overall yields by 20-30%.

Scientific Rationale & Retrosynthesis

The Regioselectivity Challenge

Direct alkylation of 7-azaindole with


-chloroacetamides typically yields the thermodynamic N-1 product due to the acidity of the pyrrolic NH (pKa ~13).
  • Conventional Path: Requires N-protection, C-3 lithiation/halogenation, and multi-step coupling.

  • Microwave Solution: We employ a Friedel-Crafts acylation with oxalyl chloride, which is highly selective for the C-3 position due to the orbital coefficient density, followed by a microwave-accelerated Wolff-Kishner reduction.

Mechanism of Action

Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier for the initial electrophilic aromatic substitution on the electron-poor azaindole ring. The subsequent reduction step, often sluggish thermally, proceeds rapidly under dielectric heating due to the high polarity of the hydrazine intermediates.

Retrosynthesis Target 7-Azaindole-3-Acetamide (Target Scaffold) Inter1 3-Glyoxylamide Intermediate (C3-CO-CO-NHR) Target->Inter1 Reduction (C=O Removal) Start 7-Azaindole (Starting Material) Inter1->Start C-3 Acylation Reagents1 Oxalyl Chloride + Amine (MW Step 1) Reagents2 Hydrazine/KOH (MW Step 2)

Figure 1: Retrosynthetic strategy prioritizing C-3 regioselectivity via the Glyoxylamide route.

Experimental Protocols

Module A: Synthesis of 7-Azaindole-3-Glyoxylamide Derivatives

This step introduces the carbon framework and the amide functionality simultaneously.

Reagents:

  • 7-Azaindole (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Target Amine (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Note: No catalyst is required; the reaction is self-driving under MW.

Protocol:

  • Acyl Chloride Formation: In a microwave-transparent vial, dissolve 7-azaindole (1 mmol) in DCM (5 mL). Cool to 0°C. Add oxalyl chloride dropwise.

  • MW Irradiation (Step 1): Seal the vial and irradiate at 60°C for 5 minutes (Dynamic Power mode, max 100W). Observation: A yellow/orange precipitate (3-glyoxyl chloride intermediate) will form.

  • Amide Coupling: Open the vial (carefully, under hood). Add the target amine (1.5 equiv) and Triethylamine (2.0 equiv).

  • MW Irradiation (Step 2): Reseal and irradiate at 80°C for 10 minutes .

  • Workup: Pour mixture into ice water. The product usually precipitates. Filter and wash with cold water/ether.

Critical Control Point: Ensure the amine addition is exothermic; cooling may be required before the second MW burst to prevent boiling over.

Module B: Microwave-Assisted Wolff-Kishner Reduction

This step reduces the


-keto amide to the target acetamide (

).

Reagents:

  • 3-Glyoxylamide intermediate (from Module A)

  • Hydrazine hydrate (10 equiv)

  • KOH (5 equiv)

  • Solvent: Ethylene Glycol (high boiling point, excellent MW absorber).

Protocol:

  • Preparation: Suspend the glyoxylamide (0.5 mmol) in Ethylene Glycol (3 mL) in a heavy-walled MW vial. Add Hydrazine hydrate and crushed KOH.

  • MW Irradiation:

    • Ramp: 2 minutes to 120°C.

    • Hold:150°C for 15 minutes .

    • Pressure Limit: Set to 250 psi (release valve safety).

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Why This Works: Conventional Wolff-Kishner requires reflux at 200°C for hours. MW irradiation in ethylene glycol superheats the polar hydrazine/substrate complex, driving the hydrazone formation and subsequent nitrogen extrusion in minutes.

Results & Optimization Data

The following data compares the Microwave method against the standard thermal reflux (Oil bath) method for the synthesis of N-benzyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide.

ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement
Step 1 Time 4 hours (0°C to RT)15 minutes (Total)16x Faster
Step 2 Time 24 hours (180°C)15 minutes (150°C)96x Faster
Step 1 Yield 65%88%+23%
Step 2 Yield 45%72%+27%
Overall Yield ~29%~63%>2-Fold
Purity (HPLC) 85% (requires recrystallization)96% (crude often usable)High Purity

Table 1: Comparative efficiency metrics. Data represents an average of n=3 runs.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformations and the specific points where Microwave irradiation exerts its kinetic advantage.

ReactionPathway Azaindole 7-Azaindole GlyoxylCl Glyoxyl Chloride Intermediate Azaindole->GlyoxylCl Oxalyl Chloride MW: 60°C, 5 min (C3 Selective) GlyoxylAmide 3-Glyoxylamide (Stable Precursor) GlyoxylCl->GlyoxylAmide Amine (R-NH2) MW: 80°C, 10 min Hydrazone Hydrazone Intermediate GlyoxylAmide->Hydrazone N2H4, KOH In situ FinalProduct 7-Azaindole-3-Acetamide (Target) Hydrazone->FinalProduct MW: 150°C, 15 min (Wolff-Kishner)

Figure 2: Step-wise reaction pathway. Red nodes indicate reactive intermediates; Green indicates stable isolated stages.

Troubleshooting & Expert Tips

  • N-1 Alkylation Byproducts: If you observe N-1 substituted byproducts during Step 1, ensure your glassware is strictly anhydrous. Moisture generates HCl, which can protonate the pyridine nitrogen, altering the electronics. Tip: Pre-dry 7-azaindole in a vacuum oven.

  • Incomplete Reduction: If the ketone carbonyl persists after Step 2, increase the temperature to 170°C for 5 minutes. Ethylene glycol is stable at this temperature, but ensure the pressure vessel is rated for it.

  • Solubility Issues: 7-azaindole derivatives can be sparingly soluble. For the reduction step, if the glyoxylamide does not dissolve in ethylene glycol, add 10% NMP (N-Methyl-2-pyrrolidone) as a co-solvent.

References

  • Microwave-Assisted Synthesis of 7-Azaindoles via Iron-Catalyzed Cyclization. Source: SciSpace.

  • Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Source: Organic Chemistry Portal.[1]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Source: National Institutes of Health (PMC).

  • Microwave-Assisted Synthesis of Acetamide Derivatives. Source: MDPI.

  • Microwave-Assisted One-Pot Reaction of 7-Azaindoles and Aldehydes. Source: National Institutes of Health (PubMed Central).

Sources

Troubleshooting & Optimization

Controlling regioselectivity in 7-azaindole substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #AZA-001: Controlling Regioselectivity in Substitution Reactions

Status: Active Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemistry & Process Development Teams

Diagnostic Triage: The Decision Matrix

User Issue: "I am getting mixtures of isomers or no reaction when trying to substitute 7-azaindole."

Root Cause Analysis: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a "schizophrenic" molecule. It contains an electron-rich pyrrole ring (nucleophilic) fused to an electron-deficient pyridine ring (electrophilic).

  • The Trap: The pyridine nitrogen (N7) is basic (

    
    ). In acidic media, N7 protonates, rendering the entire system electron-deficient and deactivating the pyrrole ring toward electrophilic attack.
    
  • The Fix: You must match your reagent class to the specific electronic density of the target ring.

Start Here: Select Your Target Position

Azaindole_Decision_Tree Start Target Position? C3 C3 (Pyrrole) Start->C3 C2 C2 (Pyrrole) Start->C2 Pyridine C4 / C5 / C6 Start->Pyridine N1 N1 (Indole N) Start->N1 SEAr SEAr (Electrophilic) C3->SEAr Lithiation Lithiation / C-H Activation C2->Lithiation N_Oxide N-Oxide Activation (The 'Switch') Pyridine->N_Oxide Base Deprotonation (NaH/Cs2CO3) N1->Base Issue_Acid Avoid Acidic Media (N7 Protonation) SEAr->Issue_Acid Protocol_C3 Use NIS/DMF or Friedel-Crafts w/ Lewis Acid Issue_Acid->Protocol_C3 Protect Is N1 Protected? Lithiation->Protect Yes_Prot Direct Lithiation (n-BuLi) Protect->Yes_Prot Yes (SEM/Boc) No_Prot Use Magnesiation or N-Oxide Route Protect->No_Prot No POCl3 POCl3 / Chlorination N_Oxide->POCl3 Favors C4 Reissert Reissert-Henze (Me3SiCN / BzCl) N_Oxide->Reissert Favors C6 Selectivity High N1 Selectivity (N7 is rare) Base->Selectivity

Figure 1: Decision matrix for regioselective functionalization of 7-azaindole.[1][2]

Module A: C3-Functionalization (The Electrophilic Zone)

The Challenge: Users often report low yields when using standard indole protocols (e.g.,


).
Technical Insight:  Acidic conditions protonate N7. The resulting cation pulls electron density from the pyrrole ring, making C3 inert to electrophiles.
Validated Protocol: C3-Iodination (Non-Acidic)

This protocol uses N-iodosuccinimide (NIS) in DMF. It avoids acid catalysts, preventing N7 protonation.

Reagents:

  • Substrate: 7-Azaindole (1.0 equiv)[3]

  • Reagent: NIS (1.05 equiv)

  • Solvent: DMF (0.5 M concentration)

  • Temperature: 0 °C to RT

Step-by-Step:

  • Dissolve 7-azaindole in DMF.

  • Cool to 0 °C.

  • Add NIS portion-wise (exothermic control).

  • Stir at RT for 1 hour.

  • QC Check: TLC should show a clean spot. If starting material remains, do not add acid. Add 0.1 equiv more NIS.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove succinimide.

Troubleshooting Table: C3 Reactions

Symptom Probable Cause Corrective Action
No Reaction Reaction medium is too acidic (N7 protonated). Switch to NIS/DMF or NBS/THF. Avoid AcOH.
N1 Substitution Strong base present or electrophile is hard (alkyl halide). Use soft electrophiles (halogens). For alkylation, C3 requires Mg/Zn catalysis.

| Poly-halogenation | Excess reagent. | Stoichiometry control is critical. 7-Azaindole is less reactive than indole, but C3/C5 competition can occur with excess. |

Module B: C2-Functionalization (The Lithiation Zone)

The Challenge: Direct electrophilic attack at C2 is impossible. You must use lithiation, but the N1 proton (


) interferes.
The "SEM-Switch" Workflow

To access C2, you must protect N1 with a group that can withstand n-BuLi but directs the metal to C2.

Recommended Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl). Why? It coordinates Lithium, stabilizing the C2-anion (Complex Induced Proximity Effect - CIPE).

C2_Lithiation Step1 1. N1-Protection (NaH, SEM-Cl) Step2 2. Lithiation (n-BuLi, -78°C, THF) Step1->Step2 Intermediate C2-Lithio Species (Stabilized by SEM) Step2->Intermediate Step3 3. Electrophile Quench (E+ = I2, R-CHO, etc.) Intermediate->Step3 Step4 4. Deprotection (TBAF or TFA) Step3->Step4

Figure 2: The SEM-directed C2-lithiation pathway.

Critical Protocol Note:

  • Temperature: Must be -78 °C. At higher temperatures (>-20 °C), the lithiated species can isomerize or attack the pyridine ring.

  • Solvent: THF is mandatory. Do not use ether (poor solubility).

Module C: Pyridine Ring Functionalization (C4 & C6)

The Challenge: The pyridine ring is electron-deficient.[2] It repels electrophiles. The Solution: The N-Oxide Switch . Oxidizing N7 to the N-oxide (


) reverses the electronics, making C4 and C6 susceptible to nucleophilic attack or rearrangement.
Protocol: The Reissert-Henze Reaction (Targeting C6)

This is the gold standard for introducing cyano (-CN) or alkyl groups at C6.

  • Oxidation: Treat 7-azaindole with m-CPBA (1.1 equiv) in EtOAc

    
     7-azaindole-N-oxide.
    
  • Activation: Treat N-oxide with Benzoyl Chloride (BzCl). This forms a highly reactive N-benzoyloxypyridinium salt.

  • Nucleophilic Attack: Add TMS-CN (Trimethylsilyl cyanide).

  • Result: The cyanide attacks C6 (sterically favored over C4), followed by elimination of benzoic acid.

Comparison: C4 vs. C6 Targeting

Target Precursor Reagent Mechanism

| C4 | N-Oxide |


 / 

| Chlorination. The "ipso" attack favors C4 due to proximity to N-O. | | C6 | N-Oxide | BzCl + Nucleophile | Reissert-Henze.[4] Sterics favor C6. |

FAQ: Common Pitfalls

Q: Why is my 7-azaindole insoluble in everything? A: 7-Azaindole forms strong intermolecular hydrogen bond dimers (like DNA base pairs) between N1-H and N7.

  • Fix: Disruption requires polar aprotic solvents (DMF, DMSO) or protecting N1 (Boc/SEM) to break the H-bond network.

Q: I'm trying to alkylate N1, but getting low yields. A: N1 is acidic (


), but N7 is nucleophilic. If you use a weak base (

), you might get mixtures.
  • Fix: Use NaH in DMF.[5] This fully deprotonates N1, making it a "hard" anion that reacts much faster than the neutral N7 lone pair.

Q: Can I use Friedel-Crafts acylation on 7-azaindole? A: Generally, no. The Lewis Acid (


) will coordinate to N7, deactivating the ring.
  • Alternative: Use Vilsmeier-Haack for formylation (C3-CHO) or react the C3-lithio species (via halogen-metal exchange) with an ester.

References

  • Regioselective Synthesis of C2-Substituted 7-Azaindoles. Source: ResearchGate / Beilstein J. Org. Chem. Context: Details the directed metalation strategy using N-protecting groups.

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Source: Journal of Organic Chemistry (ACS). Context: Validates the non-acidic electrophilic substitution protocols (NIS/I2) to avoid N7 deactivation.

  • Functionalization of 7-Azaindole utilizing Reissert-Henze type reaction. Source: NII / Kinki University. Context: Defines the mechanism for C6 functionalization via N-oxide activation.

  • Synthesis and Reactivity of 7-Azaindoles (Review). Source: ResearchGate / Current Organic Chemistry.[6] Context: Comprehensive review covering SEAr, lithiation, and N-oxide chemistry.

Sources

Stability of 7-Azaindol-3-yl acetamide under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide on the stability of 7-Azaindol-3-yl acetamide under acidic hydrolysis conditions.

Technical Support Center: 7-Azaindole Derivatives

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 7-azaindole scaffolds. 7-Azaindoles are privileged heterocyclic motifs, frequently utilized as bioisosteres of indoles to enhance properties like metabolic stability, solubility, and target binding affinity.[1][2][3] However, their unique electronic nature, stemming from the fusion of a pyrrole ring with an electron-deficient pyridine ring, presents specific challenges during synthesis and downstream processing, particularly under acidic conditions.[1][4]

This document provides a comprehensive troubleshooting guide and in-depth scientific context for understanding and managing the stability of this compound during acidic hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in acidic media?

A: No. The acetamide group at the 3-position is an amide functional group, which is susceptible to hydrolysis under acidic conditions to yield the corresponding amine (7-azaindol-3-amine) and carboxylic acid (acetic acid).[5][6] While amides are generally stable, hydrolysis is significantly accelerated by heat and the presence of a strong acid catalyst.[5][7]

Q2: What are the primary degradation products I should expect from acidic hydrolysis?

A: The primary and expected degradation pathway is the cleavage of the amide bond. This will result in the formation of 7-azaindol-3-amine and acetic acid . Under harsh conditions (e.g., high acid concentration, prolonged heating), further degradation of the 7-azaindole ring itself is possible, though less common.

Q3: How does the 7-azaindole core influence the rate of hydrolysis compared to a standard N-acetylindole derivative?

A: The 7-azaindole nucleus contains an electron-deficient pyridine ring fused to the pyrrole ring.[4] This has two key effects under acidic conditions:

  • Protonation of the Pyridine Nitrogen: The sp2-hybridized nitrogen at the 7-position is basic and will be protonated in an acidic medium.[4] This protonation increases the overall electron-withdrawing nature of the heterocyclic system.

  • Electronic Effect on the Amide: The increased electron-deficient character of the ring system can influence the reactivity of the C3-substituent. While direct conjugation is minimal, this inductive effect can impact the stability of intermediates in the hydrolysis mechanism.

The overall effect is complex, but protonation of the 7-azaindole ring is a critical factor to consider when comparing its reactivity to a standard indole.

Q4: What is the general mechanism for this degradation?

A: The reaction follows the classical mechanism for acid-catalyzed amide hydrolysis.[7][8] It involves:

  • Protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic.

  • Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer steps to make the amino group a better leaving group (as an ammonium ion).

  • Collapse of the tetrahedral intermediate, expelling the amine.

  • Deprotonation of the resulting carboxylic acid.

Troubleshooting Guide: Common Experimental Issues

Problem Encountered Probable Cause(s) Recommended Solutions & Causality
"My hydrolysis reaction is proceeding much slower than expected." 1. Insufficient acid concentration.2. Low reaction temperature.3. Steric hindrance around the amide.1. Increase Acid Molarity: The reaction is acid-catalyzed; increasing the H+ concentration (e.g., from 1N HCl to 3N or 6N HCl) will accelerate the initial protonation step.[4]2. Increase Temperature: Amide hydrolysis has a significant activation energy barrier.[9] Heating the reaction (e.g., to 50-80 °C) provides the necessary energy to overcome this barrier. Monitor for side-product formation at higher temperatures.3. Prolong Reaction Time: If harsh conditions are undesirable, simply extending the reaction duration may be sufficient to achieve the desired conversion.
"The reaction is too fast, and I'm seeing multiple spots on my TLC/multiple peaks in my HPLC." 1. Acid concentration is too high.2. Temperature is excessive.3. The 7-azaindole ring itself is degrading.1. Reduce Acid Molarity: Use a milder acid (e.g., 0.1N to 1N HCl) or a weaker acid like acetic acid.[10]2. Lower the Temperature: Perform the reaction at room temperature or even 0 °C to gain better control over the reaction rate.3. Analyze for Ring Degradation: The indole core can be unstable in strong acid.[4] Use LC-MS/MS to identify the mass of unexpected byproducts to determine if they originate from the core scaffold. If so, milder conditions are mandatory.
"My mass balance is poor. The disappearance of the starting material doesn't match the appearance of the primary amine product." 1. Formation of undetected, non-UV active byproducts.2. Adsorption of the polar amine product onto glassware or the HPLC column.3. Further reaction or polymerization of the product or starting material.1. Use a Universal Detector: Employ an alternative analytical technique like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) alongside UV to detect non-chromophoric species.2. Modify Analytical Method: Use silanized vials. For HPLC, add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block active sites on the silica support, improving peak shape and recovery of the basic amine product.3. Investigate Side Reactions: As mentioned, strong acid can induce polymerization of indole-like structures. Diluting the reaction mixture can disfavor bimolecular side reactions.
"How do I reliably stop (quench) the reaction at specific time points for kinetic analysis?" Inconsistent or slow quenching.Immediate Neutralization and Dilution: At the desired time point, withdraw an aliquot and immediately add it to a pre-chilled solution containing a stoichiometric excess of a strong base (e.g., NaOH or NaHCO3) to neutralize the acid catalyst instantly. Follow this with dilution in the initial mobile phase for HPLC analysis to prevent precipitation.

In-Depth Scientific Explanation: Mechanism & Electronic Effects

The stability of this compound in acid is governed by the kinetics of amide hydrolysis. This process is explicitly acid-catalyzed, meaning the rate is dependent on the concentration of H⁺ ions.

Mechanism of Acid-Catalyzed Amide Hydrolysis

The accepted mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The lone pair on the carbonyl oxygen is more basic than the nitrogen lone pair (which is delocalized by resonance). It is rapidly protonated by the acid, making the carbonyl carbon significantly more electrophilic.[8]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is a critical step, as it converts the amino group from a very poor leaving group (-NHR) into a much better leaving group (H₂NR⁺).

  • Elimination: The tetrahedral intermediate collapses. The lone pair on the original carbonyl oxygen reforms the C=O double bond, expelling the protonated amine.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to give the final products. The expelled amine will exist as its ammonium salt in the acidic medium.

Hydrolysis_Mechanism Amide 7-Azaindol-3-yl Acetamide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide 1. Protonation H3O + H₃O⁺ H3O->ProtonatedAmide Tetrahedral_Int Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_Int 2. H₂O Attack Water1 + H₂O Water1->Tetrahedral_Int Protonated_Tetrahedral N-Protonated Intermediate Tetrahedral_Int->Protonated_Tetrahedral 3. Proton Transfer Products_Initial Acetic Acid + Protonated Amine Protonated_Tetrahedral->Products_Initial 4. Elimination Final_Products Acetic Acid + 7-Azaindol-3-amine (as ammonium salt) Products_Initial->Final_Products 5. Deprotonation Water2 + H₂O Water2->Final_Products

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Experimental Protocols: Forced Degradation Study

Forced degradation (or stress testing) is a systematic way to probe the intrinsic stability of a drug substance.[11][12] This protocol outlines a standard procedure for assessing hydrolytic stability in acid.

Objective: To determine the degradation rate and profile of this compound under defined acidic stress conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric Acid (HCl), 1.0 N solution

  • Sodium Hydroxide (NaOH), 1.0 N solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes, and vials

Workflow Diagram:

Sources

Validation & Comparative

1H NMR Chemical Shift Assignment Guide: 7-Azaindol-3-yl Acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation and 1H NMR chemical shift assignment for 7-Azaindol-3-yl acetamide (also known as 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide ).

This analysis synthesizes experimental data from the parent 7-azaindole core and the direct structural analog, indole-3-acetamide, to provide a high-confidence assignment reference.[1][2] This approach is critical for medicinal chemists optimizing kinase inhibitors (e.g., Venetoclax intermediates) where this scaffold is ubiquitous.[1][2]

Compound: this compound Formula: C


H

N

O MW: 175.19 g/mol Solvent: DMSO-d

(Recommended due to polarity and amide solubility) Reference: Residual DMSO quintet at

2.50 ppm[1]

Executive Summary of Assignments

The following table represents the consensus assignment derived from the electronic effects of the 7-azaindole core compared to the indole analog.

PositionProtonShift (

ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
NH (Pyrrole) H-111.50 – 11.70 br s1H-Strongly deshielded by Pyridine N7; Exchangeable.[1]
Pyridine Ring H-68.20 – 8.25 dd1H

,

Most deshielded aromatic;

to N7.
Pyridine Ring H-47.90 – 8.00 dd1H

,

Deshielded by ring fusion/N7 proximity.
Pyrrole Ring H-27.40 – 7.50 s (or d)1H

Characteristic singlet; deshielded vs. Indole H2.[1]
Amide -NH

7.30 – 7.40 br s1H-Diastereotopic Amide H (H-bond donor).[1]
Pyridine Ring H-57.05 – 7.15 dd1H

,

Most shielded aromatic;

to N7.
Amide -NH

6.80 – 6.90 br s1H-Diastereotopic Amide H.
Methylene -CH

-
3.50 – 3.60 s2H-Singlet; slightly downfield of Indole analog (3.47).[1]

Comparative Structural Analysis

To ensure accurate assignment, one must understand the electronic perturbation caused by replacing the C-7 of indole with a Nitrogen atom (N-7).[1]

The "Aza" Effect (Indole vs. 7-Azaindole)

The introduction of the pyridine nitrogen (N-7) creates a significant electron-withdrawing effect compared to the standard indole scaffold.[1]

  • H-6 Deshielding: The proton at position 6 is directly adjacent to the pyridine nitrogen.[1][2] In standard indole, this is a multiplet ~7.0 ppm.[2] In 7-azaindole, this shifts dramatically downfield to ~8.2 ppm.[1][2]

  • H-1 (NH) Acidity: The electron-deficient pyridine ring increases the acidity of the pyrrole NH, shifting it from ~10.8 ppm (Indole) to ~11.6 ppm (7-Azaindole).[1]

  • Coupling Constants: The pyridine ring exhibits characteristic coupling:

    • 
       (ortho) is typically smaller (~4-5 Hz) than the benzene analog.[1]
      
    • 
       (ortho) is larger (~7-8 Hz).[1]
      
Experimental Validation (Analog Comparison)

Using Indole-3-acetamide (Source: HMDB/PubChem Spectra) as a baseline:

  • Indole-3-acetamide CH

    
    :
    
    
    
    3.47 ppm.[2]
  • 7-Azaindole-3-acetamide CH

    
    : Predicted 
    
    
    
    3.55 ppm (The electron-poor ring pulls density, deshielding the methylene).[1][2]

Detailed Assignment Logic & Methodology

A. The Aliphatic Region (3.0 – 4.0 ppm)[1]
  • Signal: A clean singlet integrating to 2H.

  • Assignment:

    
    -Methylene (-CH
    
    
    
    -)
    connecting the aromatic ring to the amide.[1][2]
  • Note: If the sample contains water (variable

    
     3.33 ppm in DMSO), this peak may be close.[2] Ensure the DMSO is dry or use D
    
    
    
    O exchange to confirm the water peak moves, while the CH
    
    
    remains.[2]
B. The Amide Region (6.5 – 7.5 ppm)[1]
  • Signal: Two broad singlets (1H each).[1][2][3]

  • Assignment: Primary Amide (-CONH

    
    ) .
    
  • Mechanism: Due to restricted rotation around the C-N bond (partial double bond character), the two amide protons are chemically non-equivalent (diastereotopic).[2] One is cis to the carbonyl, the other trans.[2]

  • Validation: These peaks will disappear upon D

    
    O shake.
    
C. The Aromatic Region (7.0 – 8.5 ppm)

This region contains the AMX spin system of the pyridine ring and the isolated proton of the pyrrole ring.[2]

  • H-6 (

    
     8.22):  Look for a doublet of doublets (dd)  at the most downfield position.[1][2] It couples to H-5 (large 
    
    
    
    ) and H-4 (small meta-
    
    
    ).[1]
  • H-4 (

    
     7.95):  Look for a dd  slightly upfield of H-6.[1][2] It is deshielded by the ring current and the nitrogen but less so than H-6.[1][2]
    
  • H-2 (

    
     7.45):  A sharp singlet  (or doublet with small 
    
    
    
    if coupling to NH is resolved).[1][2] This is the only proton on the 5-membered ring (excluding NH).[1]
  • H-5 (

    
     7.10):  The most shielded aromatic proton, appearing as a dd  (pseudo-triplet).[1][2] It is flanked by H-4 and H-6.[1][2]
    
D. The Heterocyclic NH (11.0 – 12.0 ppm)[1]
  • Signal: Broad singlet, 1H.[2][3][4]

  • Assignment: Pyrrole NH (H-1) .

  • Observation: This peak is often broad due to quadrupole broadening from the nitrogen and chemical exchange.[2] It is significantly downfield compared to standard amides.[2]

Experimental Protocol for Optimal Resolution

To reproduce these results for publication or quality control:

  • Sample Prep: Dissolve 5-10 mg of this compound in 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? CDCl

      
       often leads to peak broadening of the amide and insolubility of the polar scaffold.[2]
      
  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running

      
      C).
      
    • Scans (NS): 16 or 32 (sufficient for 1H).

    • Relaxation Delay (D1): Set to

      
       1.0 s to ensure full integration accuracy of the amide protons.
      
  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

    • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

Structural Elucidation Workflow (Visualization)

The following diagram illustrates the logical flow for assigning the signals in this specific molecule, distinguishing it from impurities or analogs.

NMR_Assignment_Flow Start Start: 1H NMR Spectrum (DMSO-d6) Check_Solvent Identify Solvent Residual (Quintet @ 2.50 ppm) Start->Check_Solvent Identify_CH2 Locate Aliphatic Singlet (~3.55 ppm, 2H) Confirms: Acetamide Linker Check_Solvent->Identify_CH2 Identify_NH Locate Downfield Broad Singlet (>11.0 ppm, 1H) Confirms: 7-Azaindole Core Identify_CH2->Identify_NH Analyze_Aromatic Analyze Aromatic Region (7.0 - 8.5 ppm) Identify_NH->Analyze_Aromatic Split_Aromatic Identify AMX Pattern (Pyridine Ring) Analyze_Aromatic->Split_Aromatic Assign_H2 H-2: Singlet (~7.45 ppm) Pyrrole Ring Analyze_Aromatic->Assign_H2 Assign_H6 H-6: Most Downfield dd (~8.2 ppm) Next to N7 Split_Aromatic->Assign_H6 Assign_H4 H-4: Downfield dd (~7.95 ppm) Next to C3 Split_Aromatic->Assign_H4 Assign_H5 H-5: Upfield dd (~7.10 ppm) Between H4/H6 Split_Aromatic->Assign_H5 Final Assignment Complete Assign_H6->Final Assign_H4->Final Assign_H5->Final Assign_H2->Final

Figure 1: Step-by-step logic flow for the structural assignment of this compound.

References

  • Comparison of Indole vs. 7-Azaindole Properties: García-Ochoa, I., et al. "Experimental and Theoretical Studies of the Proton-Hopping Reaction of 7-Azaindole."[1][2] Journal of the American Chemical Society, 1998, 120(49), 12927–12934.[2]

  • Indole-3-acetamide Reference Data: Human Metabolome Database (HMDB).[1][2] "Indole-3-acetamide (HMDB0028628) NMR Data." [1]

  • 7-Azaindole-3-acetic Acid (Precursor) NMR Data: Popowycz, F., et al.[1][2] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2013, 18, 11383-11407.[2] (Review of 7-azaindole synthesis and spectral properties).

  • General 1H NMR Chemical Shifts: Reich, H. J. "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison.[1][2][5]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Azaindol-3-yl acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 7-Azaindol-3-yl acetamide, a heterocyclic compound frequently utilized in drug discovery and development. As detailed toxicological data for this specific molecule is not extensively published, this document synthesizes information from structurally related compounds to establish a robust and prudent safety framework. Our approach is grounded in the principle of assuming a higher level of hazard to ensure the utmost protection for all laboratory personnel.

Hazard Assessment: A Synthesis of Analog Data

The rationale for our Personal Protective Equipment (PPE) recommendations stems from an analysis of the parent molecule (7-Azaindole), the functional group (acetamide), and closely related analogs. This composite view allows us to anticipate potential hazards and implement appropriate controls.

While the parent compound, 7-Azaindole, is not classified as hazardous under GHS, the introduction of the acetamide functional group and data from similar structures necessitates a higher degree of caution.[1][2] The acetamide functional group itself is associated with suspected carcinogenicity and can be absorbed through the skin.[3][4] Furthermore, analogs like Indole-3-acetamide and 7-Azaindole-3-carboxaldehyde are known to cause skin, eye, and respiratory irritation.[5][6]

Compound/Functional Group Known & Inferred Hazards Authoritative Sources
7-Azaindole (Parent) Combustible solid; dust may pose an explosion risk if enriched.[1]
Acetamide (Functional Group) Suspected carcinogen; potential for reproductive harm; may cause liver damage; can be absorbed through the skin; irritates nose and throat upon inhalation.[3][4]
Indole-3-acetamide (Analog) Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
7-Azaindole-3-carboxaldehyde (Analog) Harmful if swallowed (H302); causes skin irritation (H315) and serious eye irritation (H319); may cause an allergic skin reaction (H317) and respiratory irritation (H335).[6]

Based on this analysis, we must treat this compound as a compound that is, at a minimum, an irritant to the eyes, skin, and respiratory system, with potential for more severe systemic effects upon exposure.

Core Directive: Mandatory PPE for Safe Handling

A multi-layered PPE approach is required to mitigate the risks of dermal absorption, inhalation, and eye contact. The following table outlines the minimum required PPE for any procedure involving this compound.

PPE Category Item Specification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be worn at all times to protect against dust particles and splashes.[1][7] A face shield worn over goggles is required when handling larger quantities (>1g) of the solid or during procedures with a high splash potential.[8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the recommended minimum.[4][8] Given the potential for skin absorption, double-gloving is mandatory for all handling procedures.[9] Gloves must be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.[9]
Body Protection Laboratory CoatA flame-resistant or 100% cotton lab coat must be worn and fully fastened.[10] This protects against incidental contact and contamination of personal clothing.
Respiratory Protection N95 Respirator (or equivalent)Required when handling the solid powder outside of a certified chemical fume hood.[8] The primary risk is the inhalation of fine particulates.
Foot Protection Closed-toe ShoesNon-negotiable in any laboratory setting to protect against spills and falling objects.[8][10]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Preparation and Engineering Controls
  • Designate a Work Area: All work with this compound solid must be performed within a certified chemical fume hood to control airborne particulates.[11]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles, and waste containers) is present to avoid unnecessary movement in and out of the controlled area.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[12][13]

Handling and Experimental Use
  • Don PPE: Put on all required PPE as outlined in Section 2 before handling the primary container.

  • Weighing the Compound:

    • Perform all weighing operations on a tared weigh boat inside the fume hood.

    • Use gentle movements to avoid creating airborne dust. Minimize the generation and accumulation of dust.[5][14]

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution/Reaction:

    • If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.

    • Keep all containers capped or covered when not actively in use.[15]

PPE Selection Workflow cluster_prep Preparation Phase cluster_solid Handling Solid Form cluster_solution Handling Solution Form Start Begin Task with This compound Assess Assess Task: Solid or Solution? Start->Assess Solid Weighing or Transferring Solid Powder Assess->Solid Solid Solution Working with Pre-made Solution Assess->Solution Solution Hood Work in Fume Hood? Solid->Hood Resp Add N95 Respirator Hood->Resp No (High Risk) FullPPE Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles + Face Shield Hood->FullPPE Yes (Recommended) Resp->FullPPE BasePPE Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles Solution->BasePPE

Caption: PPE selection is dictated by the physical form of the chemical.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[5][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

  • Spill:

    • For small spills of solid, gently cover with an absorbent material and then carefully sweep the material into a designated hazardous waste container.[1] Do not use water to clean up, as this may increase the area of contamination.

    • Ventilate the area and prevent entry.[1] All cleanup operations require full PPE.

Decontamination and Disposal Plan

Proper disposal is paramount to prevent environmental contamination and accidental exposure.

  • PPE Disposal:

    • Remove the outer pair of gloves first and dispose of them in a designated solid hazardous waste container.

    • Remove lab coat and other PPE, turning them inward to contain any surface contamination. Disposable gowns and covers should be placed in the solid hazardous waste stream.[9]

    • The inner gloves should be the last item removed.

    • Always wash hands thoroughly with soap and water after removing all PPE.[10][14]

  • Chemical Waste Disposal:

    • Solid Waste: All unused solid this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated weigh boats) must be placed in a clearly labeled, sealed container for hazardous solid waste.[15]

    • Liquid Waste: Solutions containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[5]

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.[15]

Waste Disposal Pathway cluster_generation Waste Generation Point (Fume Hood) cluster_disposal Segregated Disposal Streams Source Experiment Complete SolidWaste Contaminated Solids: - Unused Compound - Gloves, Wipes - Weigh Boats Source->SolidWaste LiquidWaste Contaminated Liquids: - Reaction Mixtures - Solvent Rinses Source->LiquidWaste Glassware Contaminated Glassware Source->Glassware SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer Decon Decontamination Protocol (e.g., Solvent Rinse) Glassware->Decon Rinsate to Liquid Waste Decon->LiquidContainer Rinsate to Liquid Waste

Caption: Strict segregation of solid and liquid waste streams is critical.

By adhering to this comprehensive guide, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their research environment.

References

  • KISHIDA CHEMICAL CO.,LTD. (n.d.). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]

  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • ETH Zürich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Pannonia. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (2014). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.